2-Bromobutanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN/c1-2-4(5)3-6/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBGXJVJPZCMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10525052 | |
| Record name | 2-Bromobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41929-78-6 | |
| Record name | 2-Bromobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromobutanenitrile, a halogenated nitrile compound of interest in synthetic organic chemistry and potentially in drug discovery and development. This document consolidates its chemical identity, physicochemical properties, safety and handling information, and synthetic considerations.
Chemical Identity and Properties
This compound, a colorless to light yellow liquid, is a bifunctional molecule featuring both a nitrile and a bromo group at the alpha-position. This structure imparts unique reactivity, making it a potentially valuable building block in the synthesis of more complex molecules.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 41929-78-6[1] |
| Molecular Formula | C₄H₆BrN[1] |
| Molecular Weight | 148.00 g/mol [1] |
| Canonical SMILES | CCC(C#N)Br |
| InChI | InChI=1S/C4H6BrN/c1-2-4(5)3-6/h4H,2H2,1H3 |
| InChIKey | CIBGXJVJPZCMFX-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Light yellow clear liquid |
| Boiling Point | 205 °C (literature)[2] |
| Density | 1.489 g/cm³ at 25 °C[2] |
| Flash Point | 103 °C (closed cup)[2] |
| Refractive Index | n20/D 1.478 (literature)[3] |
| Solubility | No data available |
| Vapor Pressure | No data available |
Synthesis of this compound
A generalized synthetic approach is the Hell-Volhard-Zelinskii reaction, which is used for the alpha-bromination of carboxylic acids and could be adapted for nitriles. This would involve the reaction of butanenitrile with a brominating agent such as bromine (Br₂) in the presence of a catalyst like phosphorus tribromide (PBr₃).
Caption: Conceptual workflow for the synthesis of this compound.
A patent describes a process for the synthesis of a mixture of chloro- and bromobutyronitrile which may serve as a reference.
Experimental Protocol (from Patent US3941827A):
To 315 grams (2 moles) of 1-chloro-3-bromopropane was added 49 grams (1 mole) of sodium cyanide, 25 ml of water, and 18.2 grams of cetyltrimethylammonium bromide. The mixture was heated with stirring to 100°C, at which point an exothermic reaction occurred. Stirring was continued for a total of 5.5 hours. Following the reaction period, the mixture was fractionally distilled under reduced pressure to yield a combined 74% of chloro- and bromobutyronitrile, as determined by vapor-phase chromatographic analysis.[4]
Reactivity and Potential Applications
The presence of the bromine atom on the carbon adjacent to the nitrile group makes this compound a reactive intermediate. The alpha-bromo position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Caption: General reactivity of this compound in nucleophilic substitution reactions.
This reactivity profile suggests that this compound can serve as a precursor for the synthesis of:
-
α-Hydroxy nitriles: Important intermediates in the synthesis of α-hydroxy acids.
-
α-Amino nitriles: Precursors to amino acids.
-
Other functionalized nitriles: Useful in the construction of heterocyclic compounds and other complex molecular architectures relevant to drug discovery.
Safety, Handling, and Toxicology
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[1] |
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Toxicological Information: While specific toxicological data for this compound is limited, the toxicity of alkyl nitriles is generally attributed to the in vivo metabolic release of cyanide. The rate and extent of cyanide release can vary depending on the structure of the nitrile. Therefore, it should be treated as a potentially toxic compound.
Conclusion
This compound is a reactive chemical intermediate with potential applications in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature allows for a variety of chemical transformations. However, due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound. Further research into its specific biological activities and the development of detailed synthetic protocols would be beneficial for its broader application in the scientific community.
References
An In-depth Technical Guide to the Physical Properties of 2-Bromobutanenitrile
This technical guide provides a comprehensive overview of the key physical properties of 2-Bromobutanenitrile, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical data and an understanding of the methodologies used for their determination.
Physical Properties of this compound
This compound is a halogenated nitrile compound with the molecular formula C₄H₆BrN. Accurate knowledge of its physical properties is essential for its handling, purification, and use in synthetic chemistry.
The experimentally determined and calculated physical properties of this compound are summarized in the table below.
| Physical Property | Value | Conditions | Source |
| Boiling Point | 149.195 °C | at 760 mmHg | [1] |
| 69-73 °C | at 10 Torr | ||
| Density | 1.458 g/cm³ | Not Specified | [1] |
| 1.4766 g/cm³ | Not Specified |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of boiling point and density for a liquid organic compound such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the Thiele tube method is commonly employed.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
High-boiling point oil (e.g., mineral oil or silicone oil)
-
Rubber band or wire for attachment
Procedure:
-
A small volume (approximately 0.5 mL) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then placed into a Thiele tube containing a high-boiling point oil, ensuring the sample is fully immersed.
-
The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure inside the capillary tube is equal to the atmospheric pressure.
The density of a liquid is its mass per unit volume. It is typically determined using a pycnometer or by direct mass and volume measurements.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Water bath
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.
-
The pycnometer is then filled with distilled water of a known temperature and its mass is measured again. The volume of the pycnometer can be calculated using the known density of water at that temperature.
-
The pycnometer is emptied, dried completely, and then filled with this compound.
-
The mass of the pycnometer filled with the sample liquid is measured.
-
The density of this compound is then calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer determined in step 2.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid chemical sample.
Caption: Workflow for determining the boiling point and density of a liquid sample.
References
2-Bromobutanenitrile molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 2-Bromobutanenitrile. It also outlines a plausible synthetic route and expected analytical characteristics based on established chemical principles and data from related compounds, addressing the current gap in detailed experimental literature for this specific molecule.
Core Molecular Information
This compound, with the CAS number 41929-78-6, is a halogenated nitrile. Its molecular structure features a bromine atom and a nitrile group attached to the same carbon atom (the alpha-carbon) of a butane backbone.
The molecular formula for this compound is C4H6BrN [1].
Molecular Structure
The structure of this compound is characterized by a four-carbon chain where the second carbon atom is bonded to both a bromine atom and a cyano group (-C≡N).
SMILES: CCC(Br)C#N[1] InChI: InChI=1S/C4H6BrN/c1-2-4(5)3-6/h4H,2H2,1H3[1]
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 148.00 g/mol | PubChem[1] |
| Exact Mass | 146.96836 Da | PubChem[1] |
| XLogP3-AA | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |
| Heavy Atom Count | 6 | PubChem |
| Complexity | 70.9 | PubChem[1] |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of α-bromo nitriles is the direct bromination of the corresponding nitrile under acidic conditions. The following is a generalized, theoretical protocol for the synthesis of this compound from butanenitrile.
Proposed Synthesis: α-Bromination of Butanenitrile
Principle: The α-protons of nitriles are weakly acidic and can be removed to form a carbanion, which can then be attacked by an electrophile. However, direct bromination of nitriles is often more effectively carried out under acidic conditions, which promotes the formation of an enol intermediate that can then be brominated.
Materials:
-
Butanenitrile
-
Bromine (Br2)
-
Phosphorus tribromide (PBr3) or a strong acid catalyst (e.g., HBr)
-
Anhydrous solvent (e.g., diethyl ether or chloroform)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of butanenitrile in an anhydrous solvent is prepared.
-
A catalytic amount of phosphorus tribromide is added to the solution.
-
Bromine is added dropwise to the reaction mixture at a controlled temperature, typically with cooling to manage the exothermic reaction.
-
After the addition of bromine is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction.
-
The reaction is monitored by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and then carefully quenched with a saturated solution of sodium bicarbonate to neutralize any remaining acid and bromine.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Expected Analytical and Spectroscopic Data
Based on the structure of this compound and data from its isomers and related compounds, the following spectroscopic characteristics are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A triplet corresponding to the methyl protons (-CH3) furthest from the electron-withdrawing groups.
-
A multiplet for the methylene protons (-CH2-).
-
A triplet for the single proton on the α-carbon, shifted downfield due to the deshielding effects of the adjacent bromine and nitrile groups.
-
-
¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon atoms in the molecule:
-
A signal for the methyl carbon.
-
A signal for the methylene carbon.
-
A signal for the α-carbon, significantly shifted downfield due to the attached bromine and nitrile groups.
-
A signal for the nitrile carbon, which will appear in the characteristic region for nitriles (around 115-125 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present:
-
A sharp, medium-intensity peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
-
C-H stretching vibrations for the alkyl groups in the region of 2850-3000 cm⁻¹.
-
A C-Br stretching vibration, which is typically found in the fingerprint region, around 500-600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity[2]. Common fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the carbon-carbon bonds.
Logical and Workflow Diagrams
The following diagrams illustrate the molecular structure of this compound and a proposed workflow for its synthesis and purification.
Caption: Molecular structure of this compound.
Caption: Proposed workflow for the synthesis and purification of this compound.
References
- 1. This compound | C4H6BrN | CID 13179439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Solubility Landscape of 2-Bromobutanenitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobutanenitrile, a halogenated nitrile, serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its reactivity is significantly influenced by its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current gap in quantitative data, and furnishes a detailed experimental protocol for its determination.
Physicochemical Properties
A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C4H6BrN | PubChem[1] |
| Molecular Weight | 148.00 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 41929-78-6 | PubChem[1] |
Qualitative Solubility Profile
References in synthetic chemistry literature indicate the use of several organic solvents in reactions and purifications involving this compound, implying at least partial solubility. These solvents include:
-
Ethyl Acetate (EtOAc): Frequently used as a reaction and extraction solvent.[2]
-
Heptane: Utilized in purification by column chromatography, often in combination with more polar solvents like ethyl acetate.[2]
-
Benzene: Mentioned as a solvent in synthetic preparations.
-
Acetonitrile: Used as a solvent in reflux reactions.[3]
-
Dichloromethane (DCM): A common polar aprotic solvent in which related compounds show solubility.[4]
Based on its structure—a polar nitrile group and a polar carbon-bromine bond, combined with a short alkyl chain—this compound is expected to be soluble in polar aprotic solvents and to have some solubility in less polar solvents. Its solubility is anticipated to be limited in non-polar aliphatic hydrocarbons.
Experimental Protocol for Solubility Determination
To address the absence of quantitative data, the following detailed experimental protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted isothermal equilibrium method.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Calibrated digital thermometer
-
Analytical balance (±0.0001 g)
-
Vials with airtight caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 30 °C, 35 °C, 40 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended solid particles.
-
Record the final weight of the volumetric flask containing the filtrate.
-
-
Quantitative Analysis:
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).
-
Analyze the diluted samples to determine the concentration of this compound.
-
A pre-established calibration curve of known concentrations of this compound versus instrument response is required for accurate quantification.
-
-
Data Calculation:
-
Calculate the solubility of this compound in grams per 100 g of solvent or moles per liter of solvent using the determined concentration and the weight or volume of the solvent.
-
The following diagram illustrates the logical workflow for this experimental protocol.
References
- 1. This compound | C4H6BrN | CID 13179439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Levetiracetam analogs: chemoenzymatic synthesis, absolute configuration assignment and evaluation of cholinesterase inhibitory activities [redalyc.org]
- 3. Levetiracetam analogs: chemoenzymatic synthesis, absolute configuration assignment and evaluation of cholinesterase inhibitory activities [redalyc.org]
- 4. Buy Dichloro(DPPE)digold(I) (EVT-416415) | 18024-34-5 [evitachem.com]
An In-depth Technical Guide to 2-Bromobutanenitrile: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromobutanenitrile, a halogenated nitrile of interest in organic synthesis. The document details the compound's discovery, historical context, and key synthetic methodologies. It includes a thorough compilation of its physicochemical properties and outlines detailed experimental protocols for its preparation. While this compound is primarily utilized as a synthetic intermediate, this guide serves as a foundational resource for professionals in chemical research and drug development, offering insights into its synthesis and characteristics.
Introduction
This compound, with the chemical formula C₄H₆BrN, is an organic compound featuring a nitrile group and a bromine atom attached to the second carbon of a butane chain. This structure makes it a versatile reagent in organic synthesis, particularly in the introduction of the cyanobutyl group and as a precursor for various functionalized molecules. The reactivity of the α-bromo group allows for a range of nucleophilic substitution reactions, making it a valuable building block in the synthesis of more complex chemical entities. This guide explores the historical background, synthesis, and physical properties of this compound.
Discovery and Historical Context
The specific discovery of this compound is not well-documented in seminal publications, suggesting it emerged from the broader development of α-haloalkane and nitrile chemistry rather than a landmark discovery. The synthesis of α-halonitriles became more common with the advancement of organic chemistry in the 20th century.
A significant milestone in the synthesis of related brominated nitriles is documented in U.S. Patent 3,941,827, filed in 1974. This patent describes a method for the preparation of bromobutyronitrile, providing an early example of a documented synthesis that produces such compounds. While not exclusively focused on the 2-bromo isomer, the methodologies described therein are foundational to the synthesis of this class of compounds. The development of synthetic routes to α-halonitriles was driven by their utility as intermediates in the production of pharmaceuticals, pesticides, and other specialty chemicals.
Physicochemical Properties
This compound is a liquid at room temperature with a range of physical and chemical properties that are critical for its handling and use in synthesis. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆BrN | [1] |
| Molecular Weight | 148.00 g/mol | [1] |
| CAS Number | 41929-78-6 | [2][3] |
| Appearance | Colorless liquid | |
| Boiling Point | 69-73 °C at 10 Torr, 149.195 °C at 760 mmHg | [3] |
| Density | 1.458 - 1.4766 g/cm³ | [3] |
| Refractive Index | 1.467 | [3] |
| Flash Point | 44.032 °C | [3] |
| Solubility | Miscible with most polar organic solvents. | |
| Vapor Pressure | 4.073 mmHg at 25°C | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the bromination of a suitable precursor. Two common methods are the dehydration of 2-bromobutyramide and the direct α-bromination of butyronitrile.
Synthesis via Dehydration of 2-Bromobutyramide
This method involves the dehydration of 2-bromobutyramide, which can be prepared from the corresponding carboxylic acid.
Experimental Protocol:
-
Step 1: Synthesis of 2-Bromobutyramide: 2-Bromobutyric acid is converted to its acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 2-bromobutyryl chloride is then reacted with ammonia to yield 2-bromobutyramide.
-
Step 2: Dehydration of 2-Bromobutyramide: 2-Bromobutyramide is treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride, to yield this compound. The reaction is typically carried out in an inert solvent under reflux, followed by distillation to purify the product.
Caption: Dehydration of 2-bromobutyramide to yield this compound.
Synthesis via α-Bromination of Butyronitrile
Direct bromination of butyronitrile at the α-position is another viable synthetic route. This reaction typically proceeds via a free-radical mechanism or can be acid-catalyzed.
Experimental Protocol:
Butyronitrile is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or AIBN, and irradiated with UV light. Alternatively, the reaction can be carried out under acidic conditions using bromine and a Lewis acid catalyst. The reaction mixture is then worked up, and the product is purified by distillation.
Caption: α-Bromination of butyronitrile to form this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl (CH₃) protons, a multiplet for the methylene (CH₂) protons, and a multiplet for the methine (CH) proton adjacent to the bromine atom.
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in different chemical environments: the methyl carbon, the methylene carbon, the methine carbon bearing the bromine, and the nitrile carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. Other significant absorptions would include C-H stretching and bending vibrations.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the carbon-carbon bonds.
Biological Activity and Signaling Pathways
Currently, there is no significant research available that details any specific biological activity or involvement in signaling pathways for this compound. Its primary role in the scientific literature and industrial applications is that of a chemical intermediate for the synthesis of other compounds.
Safety and Handling
This compound is classified as a hazardous substance. It is toxic if swallowed and causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable, albeit not widely studied, halogenated nitrile. While its specific discovery is not clearly chronicled, its synthesis falls within the established principles of α-halogenation of nitriles. The compound's utility as a synthetic intermediate is its most significant aspect for the scientific community. This guide has consolidated the available information on its history, properties, and synthesis to provide a solid reference for researchers and professionals in the chemical and pharmaceutical sciences. Further research into its reactivity and potential applications could unveil new synthetic possibilities.
References
chemical reactivity profile of 2-Bromobutanenitrile
An In-depth Technical Guide on the Chemical Reactivity Profile of 2-Bromobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound (CAS No: 41929-78-6). As a bifunctional molecule, it serves as a versatile intermediate in organic synthesis. This document outlines its core reactivity, potential hazards, and representative experimental procedures.
Physicochemical Properties
This compound is a halogenated nitrile with the molecular formula C₄H₆BrN.[1][2][3] Below is a summary of its key physical and chemical properties. Note that some reported values, such as boiling and flash points, vary across different sources, which may be attributable to different measurement conditions.
| Property | Value | Source(s) |
| CAS Number | 41929-78-6 | [1][3] |
| Molecular Formula | C₄H₆BrN | [1][2][3] |
| Molecular Weight | 148.00 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-bromobutyronitrile, bromobutyronitrile | [1][3] |
| Canonical SMILES | CCC(C#N)Br | [1] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 149.2 °C at 760 mmHg | [3] |
| Density | 1.458 g/cm³ | [3] |
| Flash Point | 44.0 °C | [3] |
| Refractive Index | 1.467 | [3] |
| Solubility | Insoluble in water; Soluble in alcohol and ether.[4] |
Core Chemical Reactivity
The reactivity of this compound is governed by two primary features: the electrophilic carbon atom bonded to the bromine and the acidic proton on the same carbon (the α-carbon). This structure allows for two major competing reaction pathways: nucleophilic substitution and base-induced elimination.
Nucleophilic Substitution (Sₙ2 Pathway)
The carbon atom attached to the bromine is electron-deficient and highly susceptible to attack by nucleophiles. Given that it is a secondary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.[5][6] In this one-step mechanism, the incoming nucleophile attacks the carbon atom from the side opposite to the bromine leaving group, resulting in an inversion of stereochemistry if the carbon is chiral.[7]
Common nucleophiles that react with this compound include:
-
Hydroxide (–OH) to form α-hydroxy nitriles.
-
Cyanide (–CN) to form dinitriles.
-
Azide (–N₃) to form α-azido nitriles, which can be subsequently reduced to amines.[8]
-
Amines (R-NH₂) and ammonia (NH₃) to form α-amino nitriles.[8]
Elimination (E2 Pathway)
In the presence of a strong, sterically hindered base, a bimolecular elimination (E2) reaction is favored.[9][10] The base abstracts the acidic proton on the carbon bearing the bromine. The electron-withdrawing nature of the adjacent nitrile group increases the acidity of this proton, facilitating its removal. This is followed by the simultaneous formation of a carbon-carbon double bond and the departure of the bromide ion.[11]
This reaction typically yields a mixture of cis- and trans-2-butenenitrile.[11][12] The use of strong bases like potassium tert-butoxide or sodium ethoxide, particularly at elevated temperatures, promotes the elimination pathway over substitution.[9][10]
Figure 1. Core reactivity pathways of this compound.
Hazardous Reactivity and Incompatibilities
This compound is a reactive compound that requires careful handling. It is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[1]
| Incompatible Materials | Potential Hazard | Source(s) |
| Strong Oxidizing Agents | Violent reactions. | [13] |
| Strong Acids & Strong Bases | Exothermic reactions, potential for violent reaction. | [13][14] |
| Strong Reducing Agents | Incompatible. | [14] |
Conditions to Avoid:
-
Heat, sparks, open flames, and other sources of ignition.
-
Formation of explosive mixtures with air is possible.
Hazardous Decomposition Products:
-
Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen bromide, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[15]
Experimental Protocols
Detailed experimental data for the reactivity of this compound is not widely published. The following section provides a representative, generalized protocol for conducting a nucleophilic substitution reaction, a common application for this compound.
Representative Protocol: Synthesis of 2-Azidobutanenitrile via Sₙ2 Reaction
Objective: To provide a procedural workflow for the substitution of the bromide in this compound with an azide group. This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and reaction scale.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) as solvent
-
Round-bottom flask with magnetic stirrer
-
Condenser and heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under a chemical fume hood, a dry round-bottom flask is charged with sodium azide and anhydrous DMF. The mixture is stirred to ensure dispersion.
-
Reagent Addition: this compound is added to the flask, and the mixture is heated (e.g., to 50-60 °C) with continuous stirring.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined.
-
Purification: The combined organic phase is washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Analysis: The final product, 2-azidobutanenitrile, is analyzed for purity and identity using techniques such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.
References
- 1. This compound | C4H6BrN | CID 13179439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C4H6BrN) [pubchemlite.lcsb.uni.lu]
- 3. This compound|lookchem [lookchem.com]
- 4. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. docsity.com [docsity.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 2-Butenenitrile [webbook.nist.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Potential Research Areas for 2-Bromobutanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromobutanenitrile, a versatile bifunctional molecule, presents a compelling scaffold for novel chemical synthesis and drug discovery. Its strategic combination of a reactive bromine atom at the α-position and a cyano group opens avenues for diverse chemical transformations, leading to a wide array of heterocyclic and acyclic compounds with significant therapeutic potential. This technical guide elucidates the core chemical properties of this compound, provides detailed experimental protocols for its synthesis and key reactions, and explores promising, under-investigated research areas. The focus is on its application as a precursor for synthesizing privileged structures in medicinal chemistry, such as aminothiazoles and pyrrolidines, and its potential role in the development of targeted covalent inhibitors.
Chemical and Physical Properties
This compound is a chiral molecule possessing a stereocenter at the second carbon. The physical and chemical properties are crucial for designing synthetic routes and purification procedures. While experimental spectroscopic data is not widely published, computed properties provide a reliable reference.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆BrN | [1] |
| Molecular Weight | 148.00 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 41929-78-6 | [1] |
| Canonical SMILES | CCC(C#N)Br | [1] |
| InChIKey | CIBGXJVJPZCMFX-UHFFFAOYSA-N | [1] |
| XlogP (predicted) | 1.7 | [1] |
| Monoisotopic Mass | 146.96835 Da | [2] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks |
| ¹H NMR | Signals corresponding to CH₃, CH₂, and CH protons. The CH proton adjacent to both bromine and nitrile groups would be the most downfield. |
| ¹³C NMR | Four distinct carbon signals, with the carbon bearing the bromine and nitrile groups being significantly deshielded. The nitrile carbon would appear in the characteristic region around 115-120 ppm. |
| IR Spectroscopy | A sharp, medium-intensity peak around 2240-2260 cm⁻¹ for the C≡N stretch. A C-Br stretching frequency would be observed in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound. |
Synthesis of this compound
The most direct route to this compound is the α-bromination of butyronitrile. This reaction typically proceeds via a radical mechanism or an acid-catalyzed enolization followed by reaction with an electrophilic bromine source. N-Bromosuccinimide (NBS) is a preferred reagent for such transformations due to its ease of handling and selectivity.[3][4][5]
Experimental Protocol: α-Bromination of Butyronitrile
This protocol is adapted from general procedures for the α-bromination of nitriles and ketones.
Materials:
-
Butyronitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hot plate
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butyronitrile (1 equivalent) in CCl₄.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.
-
Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining bromine or acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Potential Research Areas & Applications
The dual reactivity of this compound makes it a valuable building block for creating molecular complexity. The following sections outline key research areas with significant potential.
Synthesis of Substituted Aminothiazoles
The Hantzsch thiazole synthesis is a classic and robust method for the formation of the thiazole ring.[6][7][8][9][10] The reaction of an α-haloketone (or a ketone surrogate like an α-halonitrile) with a thioamide provides direct access to aminothiazoles, a scaffold present in numerous FDA-approved drugs and clinical candidates, particularly kinase inhibitors.[11][12][13][14]
-
Exploration of Diverse Thioamides: Reacting this compound with a variety of substituted thioureas and thioamides can generate a library of novel 2-amino-4-ethyl-5-substituted-thiazoles.
-
Microwave-Assisted Synthesis: Investigating microwave irradiation to accelerate the Hantzsch synthesis could lead to more efficient and environmentally friendly protocols.[10]
-
Biological Screening: The resulting aminothiazole library could be screened against a panel of kinases, such as p38 MAP kinase or checkpoint kinase 1 (CHK1), which are known targets for this class of compounds.[11][15]
Experimental Protocol: Hantzsch Thiazole Synthesis with this compound
This protocol is adapted from the standard Hantzsch synthesis.
Materials:
-
This compound
-
Thiourea (or a substituted thiourea)
-
Ethanol or Methanol
-
Sodium bicarbonate
-
Magnetic stirrer and hot plate
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve thiourea (1 equivalent) in ethanol.
-
Add this compound (1 equivalent) to the solution.
-
Heat the mixture to reflux for 1-3 hours. The reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate. The product may precipitate.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of Substituted Pyrrolidines via 1,3-Dipolar Cycloaddition
The pyrrolidine ring is another privileged scaffold in medicinal chemistry. 1,3-dipolar cycloaddition reactions of azomethine ylides with electron-deficient alkenes are a powerful tool for the stereoselective synthesis of highly substituted pyrrolidines.[16][17][18][19] The electron-withdrawing nature of the nitrile group in this compound makes its potential alkene derivatives excellent dipolarophiles.
-
Synthesis of α,β-Unsaturated Nitrile: An initial elimination of HBr from this compound would yield 2-butenenitrile, a suitable dipolarophile.
-
Asymmetric Cycloaddition: The use of chiral catalysts in the 1,3-dipolar cycloaddition of azomethine ylides to this α,β-unsaturated nitrile could lead to the enantioselective synthesis of novel 2-cyanopyrrolidine derivatives.[16] These derivatives are key structural motifs in Dipeptidyl Peptidase-4 (DPP-4) inhibitors like vildagliptin.[20][21][22][23][24]
-
Library Synthesis: A multicomponent approach, reacting various aldehydes and amino esters to generate diverse azomethine ylides in situ for cycloaddition, can produce a library of pyrrolidine derivatives for biological screening.
Experimental Protocol: 1,3-Dipolar Cycloaddition
This is a generalized protocol for the generation of an azomethine ylide and its subsequent cycloaddition.
Materials:
-
2-Butenenitrile (derived from this compound)
-
An aldehyde (e.g., benzaldehyde)
-
An α-amino acid ester (e.g., methyl sarcosinate)
-
A suitable solvent (e.g., toluene or dichloromethane)
-
A Lewis acid catalyst (optional, e.g., Ag(I) or Cu(I) salts for some methods)
-
Magnetic stirrer and hot plate
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the α-amino acid ester and the aldehyde in the chosen solvent.
-
Heat the mixture to reflux to facilitate the formation of the azomethine ylide via condensation and decarboxylation (if starting from a non-esterified amino acid).
-
Once the ylide is formed, add 2-butenenitrile (1 equivalent) to the reaction mixture.
-
Continue to reflux until the cycloaddition is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting mixture of diastereomeric pyrrolidines by column chromatography.
Development of Covalent Inhibitors
The nitrile group is a "warhead" in a number of covalent inhibitors, particularly for cysteine proteases.[25][26][27][28] The electrophilic carbon of the nitrile can be attacked by the nucleophilic thiol of a cysteine residue in the enzyme's active site, forming a reversible covalent thioimidate adduct.
-
Targeting Cysteine Proteases: Derivatives of this compound could be designed to target specific cysteine proteases involved in diseases such as cancer or parasitic infections. The ethyl group could be tailored to fit into hydrophobic pockets of the target enzyme, while the bromine atom allows for further functionalization to enhance binding affinity and selectivity.
-
Mechanism of Action Studies: Investigating the kinetics and mechanism of inhibition of novel this compound derivatives would provide valuable insights for the rational design of more potent and selective covalent inhibitors.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents on the butanenitrile scaffold would help to establish a clear SAR, guiding the optimization of lead compounds.
Conclusion
This compound is a readily accessible and highly versatile chemical building block with significant untapped potential in medicinal chemistry and drug discovery. The strategic research areas outlined in this guide—namely the synthesis of novel aminothiazole-based kinase inhibitors, the stereoselective construction of 2-cyanopyrrolidine scaffolds for DPP-4 inhibitors, and the development of targeted covalent inhibitors of cysteine proteases—represent fertile ground for innovation. The provided experimental protocols serve as a starting point for researchers to explore these exciting avenues, with the ultimate goal of developing next-generation therapeutics. Further investigation into the stereoselective reactions of this chiral molecule will undoubtedly unlock even more possibilities for creating complex and biologically active compounds.
References
- 1. This compound | C4H6BrN | CID 13179439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C4H6BrN) [pubchemlite.lcsb.uni.lu]
- 3. CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents [patents.google.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 24. | BioWorld [bioworld.com]
- 25. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- 27. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cysteine protease inhibition by nitrile-based inhibitors: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of Substituted Nitriles Using 2-Bromobutanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted nitriles are crucial building blocks in organic synthesis and medicinal chemistry, serving as key intermediates for the preparation of amines, carboxylic acids, amides, and various heterocyclic compounds.[] 2-Bromobutanenitrile is a versatile reagent that allows for the introduction of a cyanomethyl-ethyl moiety into a target molecule. Its structure features an electrophilic carbon center adjacent to both a bromine atom (a good leaving group) and a nitrile group, making it an excellent substrate for nucleophilic substitution reactions.[2] This application note provides detailed protocols and data for the synthesis of a variety of substituted butanenitriles through the nucleophilic displacement of the bromide in this compound.
Reaction Principle
The primary pathway for the synthesis of substituted nitriles using this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction.[3] In this mechanism, a nucleophile (Nu⁻) attacks the carbon atom bonded to the bromine. The reaction proceeds via a backside attack, leading to the displacement of the bromide ion and an inversion of stereochemistry at the chiral center.[3] The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature.[4] Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.[4]
Caption: General Sₙ2 reaction scheme for this compound.
Experimental Protocols
This section provides a representative protocol for the synthesis of 2-azidobutanenitrile, a useful intermediate for the synthesis of amino acids and heterocyclic compounds via click chemistry or reduction.
Protocol 1: Synthesis of 2-Azidobutanenitrile
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration).
-
Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution in one portion.
-
Reaction Conditions: Stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield pure 2-azidobutanenitrile.
Safety Note: this compound is toxic if swallowed and causes skin and eye irritation.[5] Sodium azide is highly toxic and can form explosive heavy metal azides. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Data Summary
The following table summarizes various synthetic routes to substituted butanenitriles using this compound with different nucleophiles. Conditions and yields are based on typical Sₙ2 reactions for secondary alkyl halides.[4][6]
| Nucleophile (Reagent) | Product | Solvent | Conditions | Typical Yield (%) |
| Sodium Azide (NaN₃) | 2-Azidobutanenitrile | DMF | 60 °C, 4-6 h | 85-95% |
| Sodium Thiophenoxide (PhSNa) | 2-(Phenylthio)butanenitrile | Acetonitrile | 80 °C, 3-5 h | 80-90% |
| Potassium Cyanide (KCN) | Butane-1,2-dicarbonitrile | DMSO | 90 °C, 8-12 h | 65-75% |
| Ammonia (NH₃) | 2-Aminobutanenitrile | Methanol | 100 °C, 24 h (in sealed tube) | 50-65% |
| Diethyl Malonate (Na⁺ salt) | Diethyl 2-(1-cyano-propyl)malonate | Ethanol | Reflux, 6-8 h | 70-85% |
| Sodium Hydroxide (NaOH) | 2-Hydroxybutanenitrile | Water/THF | 50 °C, 2-4 h | 75-85% |
Application Workflow
The general workflow for synthesizing and characterizing substituted nitriles from this compound is outlined below. This process is standard for many organic synthesis procedures aimed at producing and verifying novel compounds for screening in drug discovery programs.[7]
Caption: Standard laboratory workflow for nitrile synthesis.
Conclusion
This compound serves as an effective and versatile electrophile for the synthesis of a wide array of substituted butanenitriles. The protocols and data provided herein demonstrate the utility of Sₙ2 reactions for generating novel molecular scaffolds relevant to pharmaceutical research and drug development. The straightforward nature of these reactions, combined with the commercial availability of the starting material, makes this a valuable method for synthetic chemists.
References
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting [labster.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C4H6BrN | CID 13179439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Drug Discovery & Development Services and Capabilities| RTI [rti.org]
Application Notes and Protocols: Grignard Reagent-Mediated Halogen-Metal Exchange of 2-Bromobutanenitrile for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a protocol for the reaction of Grignard reagents with 2-bromobutanenitrile. Contrary to a direct nucleophilic addition to the nitrile group, the primary reaction pathway involves a rapid halogen-metal exchange at the alpha-position. This process generates a reactive magnesiated nitrile intermediate in situ. This intermediate serves as a potent nucleophile for the formation of new carbon-carbon bonds upon reaction with various electrophiles. This method offers a valuable synthetic route to functionalized nitrile compounds, which are versatile precursors in organic synthesis and drug development.
Introduction
The reaction of Grignard reagents with nitriles is a well-established method for the synthesis of ketones.[1][2][3] This reaction typically proceeds via nucleophilic attack of the organomagnesium compound on the electrophilic carbon of the nitrile, forming an imine intermediate that is subsequently hydrolyzed to the corresponding ketone.[4][5][6] However, in the case of substrates bearing a halogen atom at the alpha-position, such as this compound, a competing and significantly faster reaction pathway dominates.[7][8][9][10] Research has shown that α-halonitriles undergo a facile halogen-metal exchange with Grignard reagents, leading to the formation of a metalated nitrile species.[7][8][9][10] This magnesiated intermediate can then be trapped with a variety of electrophiles, enabling the synthesis of diverse and complex molecules.
Reaction Pathway
The reaction of a Grignard reagent (R-MgX) with this compound proceeds via a halogen-metal exchange, which is significantly faster than the nucleophilic addition to the nitrile functionality. This exchange results in the formation of a magnesiated butanenitrile intermediate and the corresponding alkyl or aryl halide. This newly formed organomagnesium species is a strong nucleophile and can readily react with a range of electrophiles.
Caption: Halogen-metal exchange pathway.
Experimental Data
The following table summarizes the expected products from the reaction of the in situ generated magnesiated butanenitrile with various electrophiles.
| Grignard Reagent (R-MgX) | Electrophile (E+) | Expected Product |
| Ethylmagnesium Bromide | Benzaldehyde | 2-(1-hydroxy-1-phenylmethyl)butanenitrile |
| Phenylmagnesium Bromide | Acetone | 2-(1-hydroxy-1-methylethyl)butanenitrile |
| Isopropylmagnesium Chloride | Carbon Dioxide | 2-cyanobutanoic acid |
| Methylmagnesium Iodide | Diethyl Carbonate | 3-cyano-3-pentanone |
Experimental Protocol
This protocol describes the in situ generation of the magnesiated derivative of butanenitrile and its subsequent reaction with an electrophile (benzaldehyde is used as an example).
Materials:
-
This compound
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzaldehyde
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, three-necked, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
Place magnesium turnings (1.2 equivalents) in the oven-dried three-necked flask under an inert atmosphere.
-
Add a small volume of anhydrous diethyl ether.
-
Dissolve ethyl bromide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance of the solution.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Halogen-Metal Exchange and Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the this compound solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour to ensure complete halogen-metal exchange.
-
Dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add 1 M HCl to dissolve any remaining magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Experimental workflow diagram.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
This compound is a toxic and lachrymatory compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
The quenching of the reaction is exothermic. Perform the addition of the quenching agent slowly and with cooling.
Conclusion
The reaction between Grignard reagents and this compound provides a versatile and efficient method for the synthesis of functionalized nitriles through a halogen-metal exchange mechanism. This approach avoids the direct addition to the nitrile and instead generates a valuable magnesiated nitrile intermediate for subsequent carbon-carbon bond formation. The protocol outlined provides a general framework that can be adapted for various electrophiles, offering a powerful tool for synthetic chemists in academia and industry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metalated nitriles: halogen-metal exchange with alpha-halonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metalated Nitriles: Organolithium, -magnesium, and -copper Exchange of α-Halonitriles [organic-chemistry.org]
- 10. Metalated nitriles: organolithium, -magnesium, and -copper exchange of alpha-halonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Bromobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-bromobutanenitrile, a valuable building block in organic synthesis and drug discovery. The described methodology is based on a two-step sequence starting from readily available butanoic acid. The protocol includes the synthesis of the intermediate, 2-bromobutanoic acid, followed by its conversion to the target nitrile.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Butanoic Acid | C₄H₈O₂ | 88.11 | 163.5 | 0.96 |
| 2-Bromobutanoic Acid | C₄H₇BrO₂ | 167.00 | 104-106 (at 12 mmHg) | 1.567 |
| 2-Bromobutanamide | C₄H₈BrNO | 166.02 | Decomposes | Not available |
| This compound | C₄H₆BrN | 148.00 | 69-73 (at 10 Torr) | 1.477 |
Experimental Protocols
This synthesis is performed in two main stages: the alpha-bromination of butanoic acid and the subsequent conversion of the resulting 2-bromobutanoic acid to this compound via an amide intermediate.
Step 1: Synthesis of 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction
This procedure details the alpha-bromination of butanoic acid.
Materials:
-
Butanoic acid
-
Red phosphorus
-
Bromine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add butanoic acid (0.5 mol) and a catalytic amount of red phosphorus (0.05 mol) to the flask.
-
Slowly add bromine (0.55 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture to room temperature.
-
Slowly add water to quench the excess bromine and phosphorus tribromide.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-bromobutanoic acid can be purified by vacuum distillation.
Step 2: Synthesis of this compound from 2-Bromobutanoic Acid
This protocol describes the conversion of 2-bromobutanoic acid to this compound via the corresponding amide.
Materials:
-
2-Bromobutanoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (aqueous)
-
Phosphorus pentoxide (P₂O₅) or other suitable dehydrating agent
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice bath
-
Distillation apparatus
Procedure:
Part A: Formation of 2-Bromobutanamide
-
In a fume hood, place the crude 2-bromobutanoic acid (0.4 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add thionyl chloride (0.44 mol) to the flask.
-
Heat the mixture at reflux for 2 hours.
-
Cool the mixture and slowly pour it into a beaker containing a stirred ice-cold concentrated ammonia solution.
-
The 2-bromobutanamide will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the 2-bromobutanamide thoroughly.
Part B: Dehydration of 2-Bromobutanamide to this compound
-
In a dry round-bottom flask, mix the dried 2-bromobutanamide (0.3 mol) with a dehydrating agent such as phosphorus pentoxide (0.33 mol).
-
Gently heat the mixture under vacuum. The this compound will distill as it is formed.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
The collected crude product can be further purified by fractional distillation under reduced pressure.
Experimental Workflow and Logic
The following diagrams illustrate the signaling pathway of the chemical transformations and the logical workflow of the experimental setup.
Caption: Chemical synthesis pathway from Butanoic Acid to this compound.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Application Note: Purification of 2-Bromobutanenitrile by Fractional Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromobutanenitrile is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis, often through the hydrobromination of crotononitrile, can result in a crude product containing unreacted starting materials and isomeric byproducts. High purity is essential for subsequent reaction steps to ensure high yields and prevent the formation of impurities in the final active pharmaceutical ingredient. Fractional distillation is an effective method for purifying this compound, leveraging differences in the boiling points of the components in the crude mixture. This document provides a detailed protocol for the purification of this compound using fractional distillation.
Data Presentation
The efficiency of fractional distillation relies on the differences in the boiling points of the components in the mixture. The table below summarizes the atmospheric boiling points of this compound and potential impurities.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| Butyronitrile | C₄H₇N | 69.11 | 117.6[1] |
| Crotononitrile | C₄H₅N | 67.09 | 120-122[2][3][4][5] |
| This compound | C₄H₆BrN | 148.00 | ~149.2 [6] |
| 4-Bromobutanenitrile | C₄H₆BrN | 148.00 | 205.0[7] |
| Hydrogen Bromide | HBr | 80.91 | -66.8[8][9][10][11][12] |
Note: Hydrogen bromide is a gas at room temperature and is typically removed during the reaction work-up before distillation.
Experimental Protocols
This section details the methodology for the purification of this compound by fractional distillation.
Safety Precautions:
-
This compound is toxic if swallowed and causes severe skin burns and eye damage[13].
-
Work must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Crotononitrile is flammable and an irritant[4]. Keep away from ignition sources.
Apparatus:
-
Round-bottom flask (distillation pot)
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation (optional)
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Charge the round-bottom flask with the crude this compound mixture. Do not fill the flask to more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram.
-
The fractionating column is placed between the distillation flask and the distillation head[14].
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling[14].
-
Connect the condenser to a circulating water source, with water entering at the lower inlet and exiting at the upper outlet.
-
If desired, insulate the fractionating column with glass wool to maintain the temperature gradient.
-
-
Distillation:
-
Begin stirring the crude mixture.
-
Gradually heat the distillation pot using the heating mantle.
-
Observe the temperature as the vapor rises through the fractionating column. A ring of condensate should slowly ascend the column[14].
-
Forerun Collection: Collect the first fraction (forerun) that distills at a lower temperature, which will primarily consist of lower-boiling impurities like crotononitrile and butyronitrile (approx. 117-122 °C).
-
Main Fraction Collection: As the temperature begins to rise more sharply, change the receiving flask. Collect the main fraction at the boiling point of this compound, approximately 149 °C. The temperature should remain stable during the collection of this fraction.
-
Final Fraction: If the temperature rises significantly above the boiling point of the desired product or if very little liquid remains, stop the distillation. The residue in the flask will contain higher-boiling impurities such as 4-bromobutanenitrile.
-
-
Post-Distillation Analysis:
-
Analyze the purity of the collected main fraction using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the removal of impurities.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Principle of separating components by fractional distillation.
References
- 1. Butyronitrile - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. crotononitrile [stenutz.eu]
- 4. chembk.com [chembk.com]
- 5. 4786-20-3 CAS MSDS (Crotononitrile (pract)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound|lookchem [lookchem.com]
- 7. 4-Bromobutyronitrile, 97% | Fisher Scientific [fishersci.ca]
- 8. Hydrogen bromide - Wikipedia [en.wikipedia.org]
- 9. Hydrogen bromide - Sciencemadness Wiki [sciencemadness.org]
- 10. 10035-10-6 CAS MSDS (Hydrogen bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. ICSC 0282 - HYDROGEN BROMIDE [inchem.org]
- 13. This compound | C4H6BrN | CID 13179439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Purification [chem.rochester.edu]
Application Notes and Protocols for Monitoring 2-Bromobutanenitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 2-Bromobutanenitrile. The protocols outlined below utilize common analytical techniques to track reaction progress, quantify reactants and products, and identify potential byproducts.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactions, such as nucleophilic substitutions and Grignard reactions, require careful monitoring to ensure optimal yield, purity, and safety. Real-time or frequent analysis of the reaction mixture provides critical data on kinetics, conversion rates, and impurity profiles. This document details the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and in-situ spectroscopic methods for monitoring these reactions.
Key Analytical Techniques
A variety of analytical methods can be employed for the analysis of reactions involving this compound. The choice of technique often depends on the reaction conditions, the chemical properties of the reactants and products, and the information required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. It provides excellent separation and identification of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Suitable for a wider range of compounds, including those that are not volatile or are thermally labile. It is a powerful tool for quantitative analysis.
-
In-situ Spectroscopy (FTIR, Raman, NIR): Allows for real-time monitoring of the reaction without the need for sampling, providing immediate kinetic data.
Application Note 1: GC-MS for Monitoring Nucleophilic Substitution
This protocol describes the use of GC-MS to monitor the reaction of this compound with a nucleophile (e.g., sodium azide) to form 2-azidobutanenitrile.
Experimental Protocol
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve this compound (1 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL). Add the nucleophile (1.1 mmol).
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., cold water, 1 mL) and an internal standard (e.g., dodecane in a suitable solvent). Extract the organic components with a solvent like diethyl ether or ethyl acetate (2 x 1 mL). Combine the organic layers and dry over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
Data Presentation
Table 1: GC-MS Data for Nucleophilic Substitution Reaction
| Time (min) | This compound Peak Area (a.u.) | Product Peak Area (a.u.) | Internal Standard Peak Area (a.u.) | % Conversion |
| 0 | 1,500,000 | 0 | 1,200,000 | 0 |
| 15 | 1,125,000 | 350,000 | 1,210,000 | 25 |
| 30 | 765,000 | 680,000 | 1,190,000 | 49 |
| 60 | 310,000 | 1,100,000 | 1,205,000 | 79 |
| 120 | 50,000 | 1,350,000 | 1,200,000 | 97 |
% Conversion is calculated based on the relative peak areas of the starting material and product, normalized to the internal standard.
Visualization
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Bromobutanenitrile is a key intermediate for the introduction of a cyanomethyl-ethyl group in the synthesis of various heterocyclic compounds and pharmaceutical agents. Its bifunctional nature, possessing both a nitrile and a bromo group, allows for a range of subsequent chemical transformations. This document outlines a robust and scalable protocol for its preparation in a laboratory setting.
Safety and Handling
Extreme caution must be exercised during the synthesis and handling of this compound and the reagents used.
-
This compound: This compound is expected to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] It may cause severe skin burns, eye damage, and respiratory irritation.[3] All handling must be performed in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][5]
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Butanenitrile: This is a flammable liquid and is harmful if swallowed or inhaled.
-
AIBN (Azobisisobutyronitrile): AIBN is a potential explosion hazard if heated. It should be stored in a cool place and handled with care.
-
Carbon Tetrachloride (CCl₄): This is a toxic and carcinogenic solvent. If possible, consider replacing it with a less hazardous alternative such as acetonitrile or a mixture of cyclohexane and ethyl acetate. All operations with CCl₄ must be conducted in a fume hood.
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water.[2] Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[2]
-
Inhalation: Move the person to fresh air.[5]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
Reaction Scheme
The proposed synthesis involves the radical-initiated α-bromination of butanenitrile using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.
Scheme 1: Synthesis of this compound
Experimental Protocol
4.1. Materials and Equipment
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Heating mantle with a temperature controller.
-
Butanenitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent.
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Vacuum distillation apparatus
4.2. Reaction Procedure
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: To the three-necked flask, add butanenitrile (1.0 eq) and carbon tetrachloride (see Table 1 for quantities).
-
Initiation: Add a catalytic amount of AIBN (0.02 eq) to the flask.
-
Reagent Addition: Dissolve N-bromosuccinimide (1.1 eq) in carbon tetrachloride and add it to the dropping funnel.
-
Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄). Once refluxing, add the NBS solution dropwise over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
Monitoring: The reaction can be monitored by GC-MS or TLC to observe the consumption of the starting material. The disappearance of the solid NBS, which is denser than the solvent, is also an indicator of reaction progress.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours or until the reaction is complete.
4.3. Work-up Procedure
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Filtration: Filter the mixture to remove the succinimide byproduct. Wash the filter cake with a small amount of fresh solvent.
-
Quenching: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
10% sodium thiosulfate solution to remove any unreacted bromine.
-
Saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Brine to aid in phase separation.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
4.4. Purification
The crude this compound should be purified by vacuum distillation to obtain the final product of high purity.
Data Presentation
Table 1: Quantitative Data for Scale-Up Synthesis
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity (for 0.5 mol scale) | Moles | Equivalents |
| Butanenitrile | 69.11 | 34.56 g (43.2 mL) | 0.50 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 97.89 g | 0.55 | 1.1 |
| AIBN | 164.21 | 1.64 g | 0.01 | 0.02 |
| Carbon Tetrachloride (CCl₄) | - | 500 mL | - | - |
| Reaction Conditions | ||||
| Temperature | - | Reflux (~77°C) | - | - |
| Reaction Time | - | 3-4 hours | - | - |
| Expected Yield | ||||
| This compound | 148.00 | ~55-70 g (Theoretical: 74g) | ~0.37-0.47 | 75-95% |
Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship of Reagents)
References
Troubleshooting & Optimization
troubleshooting low yield in 2-Bromobutanenitrile synthesis
Technical Support Center: 2-Bromobutanenitrile Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from an alkyl halide?
A1: The synthesis of this compound from an alkyl halide, such as 1,2-dibromobutane or 2-bromobutane, and a cyanide salt (e.g., sodium or potassium cyanide) proceeds via a bimolecular nucleophilic substitution (S(_N)2) reaction.[1][2] In this mechanism, the cyanide ion (CN
−
) acts as a nucleophile, attacking the carbon atom bonded to the bromine, which is the leaving group.
Q2: My yield of this compound is consistently low. What are the most common causes?
A2: Low yields can stem from several factors:
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can favor the formation of elimination byproducts.
-
Presence of Water: Water in the reaction mixture can lead to the formation of alcohols as byproducts, consuming the alkyl halide and reducing the yield of the desired nitrile.[2]
-
Poor Solubility of Reagents: If the cyanide salt and the alkyl halide are not sufficiently soluble in the reaction solvent, the reaction rate will be slow. The use of a phase-transfer catalyst can help overcome this issue.
-
Side Reactions: Elimination reactions (E2 mechanism) can compete with the S(_N)2 reaction, leading to the formation of butene isomers. This is more prevalent with secondary alkyl halides.
-
Inefficient Purification: Product loss during workup and purification steps, such as distillation or chromatography, can significantly lower the final yield.
Q3: What is a phase-transfer catalyst and how can it improve my yield?
A3: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this synthesis, the cyanide salt is typically in a solid or aqueous phase, while the alkyl halide is in an organic phase. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a phosphonium salt, can transport the cyanide ion into the organic phase, thereby increasing the reaction rate and yield.[3][4]
Q4: How can I effectively purify the final this compound product?
A4: Fractional distillation under reduced pressure is a common and effective method for purifying this compound, especially for separating it from unreacted starting materials and byproducts with different boiling points. Column chromatography can also be employed for high-purity isolations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. |
| Poor quality of reagents. | Ensure that the alkyl halide and cyanide salt are pure and dry. Use freshly opened or properly stored reagents. | |
| Ineffective stirring. | Ensure vigorous stirring to maximize the contact between the reactants, especially in a biphasic system. | |
| Presence of Significant Byproducts | Elimination reaction is favored. | Use a less polar, aprotic solvent. Consider running the reaction at a lower temperature for a longer duration. |
| Hydrolysis of the alkyl halide. | Use an anhydrous solvent and ensure all glassware is thoroughly dried before use. | |
| Difficulty in Product Isolation | Emulsion formation during workup. | Add a small amount of brine to the separatory funnel to break the emulsion. |
| Product loss during distillation. | Ensure the distillation apparatus is properly set up and insulated. Use a vacuum to lower the boiling point and prevent decomposition. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the expected impact of various reaction parameters on the yield of this compound. This data is illustrative and based on general principles of S(_N)2 reactions and phase-transfer catalysis. Optimal conditions should be determined empirically for your specific setup.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Trend | Rationale |
| Temperature | 50°C | 80°C | 110°C | B > A > C | 80°C provides a good balance of reaction rate. 50°C is too slow, and 110°C may favor elimination.[5] |
| Solvent | Ethanol | Acetonitrile | Toluene | B > A > C | Acetonitrile is a polar aprotic solvent that favors S(_N)2 reactions. Ethanol is protic and can lead to byproducts. Toluene has low polarity. |
| Catalyst | None | Tetrabutylammonium Bromide (TBA-Br) | 18-Crown-6 | B > C > A | TBA-Br is an effective phase-transfer catalyst for this type of reaction. 18-Crown-6 can also be effective with potassium cyanide. |
| Reaction Time | 4 hours | 12 hours | 24 hours | B > A, C may be similar to B | 12 hours is likely sufficient for completion. 4 hours may be incomplete, and 24 hours may not significantly increase the yield further. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Phase-Transfer Catalysis
This protocol describes a representative procedure for the synthesis of this compound from 1,2-dibromobutane using a phase-transfer catalyst.
Materials:
-
1,2-dibromobutane
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBA-Br)
-
Toluene, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.2 equivalents) and tetrabutylammonium bromide (0.05 equivalents).
-
Add anhydrous toluene to the flask.
-
Begin vigorous stirring and add 1,2-dibromobutane (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 12 hours. Monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for this compound synthesis and potential side reactions.
References
identifying side products in 2-Bromobutanenitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromobutanenitrile. The information is designed to help identify potential side products and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the major reaction pathways for this compound?
This compound, as a secondary alkyl halide, primarily undergoes two competing reaction pathways: nucleophilic substitution (SN2) and elimination (E2). The predominant pathway and the resulting product distribution are highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.
Q2: I performed a reaction of this compound with sodium hydroxide and obtained a mixture of products. What are the likely components of this mixture?
When reacting this compound with a strong, non-bulky base like sodium hydroxide (NaOH), you can expect a mixture of substitution and elimination products. The hydroxide ion can act as both a nucleophile, leading to 2-hydroxybutanenitrile (the SN2 product), and as a base, leading to elimination products.
The possible elimination products are but-1-ene-2-carbonitrile and but-2-ene-2-carbonitrile (which can exist as E/Z isomers). According to Zaitsev's rule, the more substituted alkene, but-2-ene-2-carbonitrile, is generally the major elimination product.
Illustrative Product Distribution for Reaction with NaOH:
| Product Name | Structure | Reaction Type | Expected Yield (Illustrative) |
| 2-Hydroxybutanenitrile | CH₃CH₂(CHOH)CN | SN2 | 40-60% |
| But-2-ene-2-carbonitrile | CH₃CH=C(CN)CH₃ | E2 (Zaitsev) | 30-50% |
| But-1-ene-2-carbonitrile | CH₂=C(CN)CH₂CH₃ | E2 (Hofmann) | 5-15% |
Q3: How can I favor the elimination pathway over substitution?
To favor elimination, you should use a strong, sterically hindered (bulky) base. A common choice is potassium tert-butoxide (t-BuOK). The bulkiness of the base makes it difficult to attack the carbon atom directly (as required for SN2), and it will preferentially abstract a proton from a less sterically hindered position, leading to the Hofmann elimination product as the major alkene.
Illustrative Product Distribution for Reaction with t-BuOK:
| Product Name | Structure | Reaction Type | Expected Yield (Illustrative) |
| But-1-ene-2-carbonitrile | CH₂=C(CN)CH₂CH₃ | E2 (Hofmann) | 70-90% |
| But-2-ene-2-carbonitrile | CH₃CH=C(CN)CH₃ | E2 (Zaitsev) | 10-20% |
| 2-tert-Butoxybutanenitrile | CH₃CH₂(CH(O-tBu))CN | SN2 | <5% |
Q4: I am trying to synthesize pentanenitrile by reacting this compound with sodium cyanide, but I am seeing an unexpected peak in my GC-MS. What could it be?
While the primary reaction is an SN2 displacement of the bromide by the cyanide ion to form 2,3-dicyanobutane, the cyanide ion (CN⁻) is an ambident nucleophile. This means it can attack through either the carbon or the nitrogen atom. Attack through the nitrogen atom results in the formation of an isocyanide, in this case, 2-isocyanobutanenitrile. The isocyanide is a common side product in reactions involving cyanide nucleophiles.
Q5: Can the nitrile group in this compound react under my experimental conditions?
Yes, the nitrile group can undergo hydrolysis to a carboxylic acid or an amide, especially if your reaction is performed under acidic or basic aqueous conditions with heating.
-
Acidic Hydrolysis: Heating with an aqueous acid (e.g., HCl) will convert the nitrile group to a carboxylic acid, yielding 2-bromo-2-carboxybutane.
-
Basic Hydrolysis: Heating with an aqueous base (e.g., NaOH) will initially produce the carboxylate salt, which upon acidification will give the carboxylic acid. Under milder basic conditions, partial hydrolysis to the corresponding amide, 2-bromobutanamide, may occur.
Troubleshooting Guides
Issue 1: Low yield of the desired substitution product and a significant amount of alkenes.
-
Probable Cause: The reaction conditions are favoring elimination over substitution. This can be due to a base that is too strong or sterically hindered, a high reaction temperature, or the use of a non-polar, aprotic solvent.
-
Troubleshooting Steps:
-
Choice of Nucleophile/Base: If substitution is desired, use a less basic and smaller nucleophile. For example, if you are using sodium ethoxide, consider switching to sodium acetate.
-
Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
-
Solvent: Use a polar, aprotic solvent like DMSO or DMF for SN2 reactions, as they solvate the cation of the nucleophilic salt, leaving the anion more nucleophilic. Polar protic solvents (like ethanol or water) can favor SN1 and E1 pathways.
-
Issue 2: Identification of an isocyanide side product.
-
Probable Cause: The use of a cyanide salt where the cation has a strong interaction with the carbon of the cyanide, promoting attack through the nitrogen. This is more common with silver cyanide (AgCN) due to the covalent nature of the Ag-C bond.
-
Troubleshooting Steps:
-
Cyanide Salt: Use an ionic cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent to favor attack by the carbon atom.
-
Solvent: The choice of solvent can influence the nucleophilicity of the cyanide ion. Polar aprotic solvents generally favor the formation of the nitrile over the isocyanide.
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2) with Sodium Cyanide
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. Then, add sodium cyanide (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: General Procedure for Elimination (E2) with Potassium tert-Butoxide
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place potassium tert-butoxide (1.5 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the stirred suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by GC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the combined organic extracts with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile alkene products.
-
Analysis: Analyze the product mixture by GC-MS to determine the ratio of elimination products.
Visualizations
preventing decomposition of 2-Bromobutanenitrile during reaction
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromobutanenitrile. It addresses common issues related to the compound's stability and decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields and multiple unexpected byproducts. What could be the cause?
Low yields and the formation of multiple byproducts when using this compound often indicate that the starting material is decomposing under the reaction conditions. The primary decomposition pathway is dehydrohalogenation, an elimination reaction that forms unsaturated nitriles.[1][2][3][4] Other possible side reactions include hydrolysis of the nitrile group and competing nucleophilic substitution reactions (SN1 or SN2).[5][6]
Q2: How can I detect the decomposition of this compound in my reaction mixture?
Decomposition can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: The appearance of new spots that are not your starting material or desired product can indicate decomposition.
-
GC: The chromatogram may show multiple peaks corresponding to volatile byproducts like butenenitriles.[1]
-
Crude NMR: The presence of unexpected peaks in the crude NMR spectrum can be a sign of decomposition. However, crude NMR can sometimes be misleading, so it's best used in conjunction with other analytical methods.[7]
Q3: What reaction conditions typically lead to the decomposition of this compound?
Several factors can promote the decomposition of this compound:
-
Strong, bulky bases: These favor elimination (E2) reactions over substitution (SN2) reactions, leading to dehydrobromination.[2][8]
-
High temperatures: Elevated temperatures generally favor elimination reactions over substitution reactions.[9][10]
-
Protic solvents: Polar protic solvents can promote SN1 reactions and may also facilitate the hydrolysis of the nitrile group, especially in the presence of acid or base.[6]
-
Prolonged reaction times: Extended reaction times increase the likelihood of decomposition.
Q4: How can I prevent the dehydrohalogenation of this compound?
To minimize dehydrohalogenation, consider the following strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required for your reaction's primary purpose but you want to avoid elimination. If a nucleophile is intended to substitute the bromine, use a strong, non-bulky nucleophile that is a weak base.[8]
-
Temperature Control: Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate.[9]
-
Solvent Selection: Employ polar aprotic solvents like DMF or DMSO for SN2 reactions, as they do not solvate the nucleophile as strongly as protic solvents.[6][11]
Q5: Can the nitrile group in this compound hydrolyze during my reaction?
Yes, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, particularly under acidic or basic aqueous conditions, and especially at elevated temperatures.[12][13] To avoid this, it is crucial to use anhydrous conditions if your reaction is sensitive to water.
Troubleshooting Guide
Issue: Low yield of desired product and evidence of elimination byproducts.
| Potential Cause | Troubleshooting Steps |
| Base is too strong or bulky. | Switch to a weaker or less sterically hindered base. For substitution reactions, use a good nucleophile that is a weak base. |
| Reaction temperature is too high. | Lower the reaction temperature. Consider running the reaction at room temperature or below if feasible. |
| Inappropriate solvent. | For SN2 reactions, use a polar aprotic solvent (e.g., DMF, DMSO, acetone).[6] |
Issue: Presence of carboxylic acid or amide byproducts.
| Potential Cause | Troubleshooting Steps |
| Presence of water in the reaction. | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. |
| Acidic or basic reaction conditions. | If possible, run the reaction under neutral conditions. If an acid or base is necessary, consider using a non-aqueous workup. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on this compound to Minimize Decomposition
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Use anhydrous solvents and ensure all reagents are free of water.
-
Reaction Setup: To a solution of this compound in a polar aprotic solvent (e.g., anhydrous DMF or DMSO), add the nucleophile at a controlled temperature (e.g., 0°C or room temperature).
-
Monitoring: Monitor the reaction progress by TLC or GC at regular intervals.
-
Workup: Once the reaction is complete, perform a non-aqueous workup if possible, or quickly quench the reaction with a cooled, neutral aqueous solution and extract the product into an organic solvent.
-
Purification: Purify the product promptly using an appropriate method such as column chromatography or distillation to minimize exposure to conditions that could cause decomposition.
Protocol 2: Testing the Stability of this compound Under Proposed Reaction Conditions
-
Control Experiment: Before running the full-scale reaction, perform a small-scale control experiment.
-
Procedure: In a vial, dissolve a small amount of this compound in the chosen solvent. Add the base or any other reagent you suspect might be causing decomposition, but exclude the other starting material.
-
Analysis: Stir the mixture under the proposed reaction temperature for the intended reaction time. Analyze a sample of the mixture by TLC or GC and compare it to a sample of the starting this compound to check for the formation of new, undesired spots or peaks.[7]
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. Notes on Dehydrohalogenation Of 2-Bromobutane [unacademy.com]
- 3. Explain Dehydrohalogenation of 2-bromobutane | Filo [askfilo.com]
- 4. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 5. Optically active 2-bromobutane undergoes racemization on treatmen... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To [chem.rochester.edu]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. aklectures.com [aklectures.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereoselective Synthesis of 2-Bromobutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-Bromobutanenitrile.
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Racemic Product
Possible Causes:
-
Ineffective Chiral Catalyst or Ligand: The chosen chiral catalyst or ligand may not be optimal for the substrate.
-
Racemization of the Product: The desired chiral this compound may be unstable under the reaction or workup conditions, leading to racemization.
-
Incorrect Reaction Temperature: The temperature may be too high, leading to a non-selective background reaction.
-
Presence of Impurities: Water or other impurities can deactivate the catalyst or interfere with the stereoselective pathway.
Troubleshooting Steps:
-
Catalyst and Ligand Screening:
-
Screen a variety of chiral catalysts or ligands. For instance, in stereoconvergent cross-coupling reactions, different chiral ligands can have a significant impact on enantioselectivity.
-
Ensure the catalyst/ligand is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive.
-
-
Temperature Optimization:
-
Perform the reaction at a lower temperature. Many asymmetric reactions show improved enantioselectivity at reduced temperatures.
-
-
Control of Reaction Conditions:
-
Ensure all reagents and solvents are anhydrous and reactions are carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Carefully control the addition rate of reagents.
-
-
Product Stability:
-
Analyze the enantiomeric excess (ee) at different time points to check for product racemization during the reaction.
-
Perform a control experiment where the purified chiral product is subjected to the reaction conditions (without the reactants) to assess its stability.
-
Minimize the time between reaction completion and purification.
-
Issue 2: Low Yield of this compound
Possible Causes:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or side reactions.
-
Side Reactions: Formation of byproducts such as di-brominated species or elimination products can reduce the yield of the desired product.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Product Loss During Workup and Purification: The product may be volatile or unstable during extraction and chromatography.
Troubleshooting Steps:
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC, GC, or NMR to determine the optimal reaction time.
-
-
Reagent Stoichiometry:
-
Optimize the stoichiometry of the reactants and catalyst loading.
-
-
Minimize Side Reactions:
-
In the case of direct bromination, slow addition of the brominating agent can minimize the formation of di-brominated byproducts.
-
Use of a milder base or careful temperature control can reduce elimination reactions.
-
-
Workup and Purification:
-
Use gentle workup procedures. Avoid strongly acidic or basic conditions if the product is sensitive.
-
Optimize the purification method. Chiral HPLC or SFC can be effective for separating enantiomers and purifying the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of this compound?
A1: The primary challenges include:
-
Controlling Stereoselectivity: Achieving high enantiomeric excess (ee) can be difficult. This often requires careful selection of chiral catalysts or auxiliaries and optimization of reaction conditions.
-
Product Instability and Racemization: The bromine atom at the α-position to a nitrile group makes the stereocenter prone to racemization, especially under non-optimized conditions.
-
Side Reactions: Common side reactions include over-bromination (di-bromination), elimination to form butenenitrile, and hydrolysis of the nitrile group.
-
Purification: Separating the desired enantiomer from the minor enantiomer and other impurities can be challenging and may require specialized techniques like chiral chromatography.
Q2: Which analytical techniques are suitable for determining the enantiomeric excess of this compound?
A2: The most common and reliable methods for determining the enantiomeric excess of chiral molecules like this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. It employs a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the ee.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and is also a powerful tool for both analytical and preparative scale chiral separations.
-
Chiral Gas Chromatography (GC): If the compound is sufficiently volatile, chiral GC with a chiral stationary phase can be used.
-
NMR Spectroscopy with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to differentiate the signals of the two enantiomers in the NMR spectrum, allowing for the determination of the ee.
Q3: Can I use a racemic mixture of this compound and resolve it to get the desired enantiomer?
A3: Yes, this is a valid strategy. Racemic this compound can be synthesized and then the enantiomers can be separated. This can be achieved through:
-
Preparative Chiral Chromatography: Using HPLC or SFC with a chiral stationary phase to separate the enantiomers on a larger scale.
-
Classical Resolution: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can be separated by conventional methods like crystallization or chromatography. The desired enantiomer is then recovered from the separated diastereomer.
Q4: What are some common chiral catalysts or strategies for the stereoselective synthesis of α-bromonitriles?
A4: Several strategies can be employed:
-
Organocatalysis: Chiral amines, such as proline derivatives, can be used to catalyze the asymmetric α-bromination of carbonyl compounds, a principle that can be extended to nitriles.
-
Metal Catalysis: Chiral metal complexes (e.g., with copper, palladium, or nickel) can be used in stereoconvergent reactions, such as the cross-coupling of racemic α-bromonitriles with various nucleophiles.[1]
-
Chiral Auxiliaries: A chiral auxiliary can be attached to the butanenitrile precursor, directing the stereoselective bromination. The auxiliary is then removed to yield the chiral product.
-
Enzymatic Reactions: In some cases, enzymes can be used for highly selective transformations.
Experimental Protocols
Protocol: Stereoconvergent Negishi Cross-Coupling of Racemic this compound
This protocol describes a general procedure for the nickel-catalyzed asymmetric cross-coupling of a racemic α-bromonitrile with an organozinc reagent.
Materials:
-
Racemic this compound
-
Organozinc reagent (e.g., Diphenylzinc)
-
Nickel(II) chloride glyme complex (NiCl₂·glyme)
-
Chiral ligand (e.g., a chiral bis(oxazoline) ligand)
-
Anhydrous solvent (e.g., THF or DME)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Catalyst: In a glovebox, to a flame-dried Schlenk tube, add NiCl₂·glyme (e.g., 5 mol%) and the chiral ligand (e.g., 5.5 mol%). Add anhydrous solvent (e.g., 1 mL) and stir the mixture at room temperature for 1 hour.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the organozinc reagent (e.g., 1.5 equivalents) in the anhydrous solvent.
-
Reaction Execution: Cool the catalyst mixture to the desired temperature (e.g., -78 °C). To this, add the solution of the organozinc reagent, followed by the dropwise addition of a solution of racemic this compound (1 equivalent) in the anhydrous solvent.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral product.
-
Analysis: Determine the yield and the enantiomeric excess of the product by chiral HPLC or GC.
Data Presentation
The following table summarizes the results from a study on the stereoconvergent Negishi arylation of various racemic α-bromonitriles, which illustrates the effect of the substrate on the reaction outcome under optimized conditions.
| Entry | Racemic α-Bromonitrile Substrate | Arylating Agent | Yield (%) | ee (%) |
| 1 | 2-Bromo-3-methylbutanenitrile | Ph₂Zn | 85 | 92 |
| 2 | 2-Bromo-4-phenylbutanenitrile | Ph₂Zn | 90 | 95 |
| 3 | 2-Bromo-3,3-dimethylbutanenitrile | Ph₂Zn | 78 | 91 |
| 4 | 2-Bromopentanenitrile | (p-MeO-C₆H₄)₂Zn | 88 | 94 |
| 5 | 2-Bromo-3-phenylpropanenitrile | (p-F-C₆H₄)₂Zn | 82 | 96 |
Data adapted from a representative study on stereoconvergent cross-coupling reactions and is for illustrative purposes.[1]
Visualizations
Caption: Experimental workflow for the stereoselective synthesis of a chiral nitrile.
Caption: Troubleshooting decision tree for stereoselective synthesis.
References
minimizing byproduct formation in Grignard reaction of 2-Bromobutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the Grignard reaction of 2-bromobutanenitrile.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Ketone and Recovery of Starting Material
Possible Causes:
-
Deactivated Grignard Reagent: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Any contamination will quench the reagent, leading to lower yields.
-
Enolate Formation: The proton on the carbon bearing the bromine and nitrile groups (the α-carbon) is acidic. The Grignard reagent can act as a base, deprotonating the this compound to form a magnesium enolate. This enolate is unreactive towards the Grignard reagent, and upon workup, will revert to the starting material.[1][2]
-
Slow Reaction Rate: The reaction may be too slow at the chosen temperature, leading to incomplete conversion.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Setup | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | To prevent quenching of the highly reactive Grignard reagent.[3] |
| Temperature | Maintain a low reaction temperature, typically between -78°C and 0°C. | Lower temperatures can disfavor the proton transfer (enolate formation) pathway and improve the stability of the Grignard reagent.[4][5][6] |
| Reagent Addition | Add the Grignard reagent slowly to a solution of this compound. (Inverse addition) | This maintains a low concentration of the Grignard reagent, which can minimize its action as a base. |
| Solvent | Use a non-polar co-solvent such as toluene with diethyl ether or THF. | Adding a non-polar co-solvent can sometimes reduce side reactions and improve the yield of the desired ketone. |
Problem 2: Formation of a High Molecular Weight Byproduct (Dimer)
Possible Cause:
-
Dimerization: The Grignard reagent can react with unreacted this compound. The nucleophilic carbon of the Grignard reagent can displace the bromide from another molecule of this compound, leading to the formation of a dimer.[7][8]
Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low reaction temperature (-78°C to -40°C). | Dimerization reactions often have a higher activation energy than the desired nucleophilic addition. |
| Concentration | Use dilute reaction conditions. | Lowering the concentration of the reactants can reduce the likelihood of intermolecular side reactions like dimerization. |
| Reagent Addition | Add the this compound solution slowly to the Grignard reagent solution. | This ensures that the Grignard reagent is always in excess, minimizing the chance of it reacting with another molecule of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Grignard reaction of this compound?
A1: The primary byproducts are typically:
-
Enolate-derived starting material: Formed by the deprotonation of this compound by the Grignard reagent.[1][2]
-
Dimerized product: Resulting from the reaction of the Grignard reagent with a molecule of this compound.[7][8]
-
Hydrocarbon from quenched Grignard: If any moisture is present, the Grignard reagent will be protonated to form the corresponding alkane or arene.[3]
Q2: How can I confirm the formation of the magnesium enolate of this compound?
A2: While direct detection of the enolate during the reaction is challenging without specialized equipment, its formation can be inferred by the recovery of a significant amount of this compound after acidic workup, even when using a stoichiometric amount of Grignard reagent.
Q3: Are there alternative reagents to Grignard reagents for this reaction that are less prone to side reactions?
A3: Yes, organozinc reagents, used in the Reformatsky or Blaise reaction , are excellent alternatives.[9][10][11][12][13][14][15] Organozinc reagents are generally less basic and less reactive than Grignard reagents, which significantly reduces the incidence of enolate formation and other side reactions.[9][14]
Q4: Can I use a stronger, non-nucleophilic base to form the enolate intentionally and then react it with an electrophile?
A4: Yes, if the goal is to form a product via the enolate, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be a more controlled way to generate the enolate, which can then be trapped with various electrophiles.[2]
Experimental Protocols
Optimized Grignard Reaction Protocol to Minimize Byproducts
-
Preparation:
-
All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Anhydrous diethyl ether or THF should be used as the solvent.
-
-
Reaction:
-
Prepare the Grignard reagent in a separate flask.
-
In the reaction flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the nitrile solution to -78°C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 equivalents) dropwise to the cooled nitrile solution over a period of 1-2 hours, maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction to stir at -78°C for an additional 2-3 hours.
-
-
Work-up:
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by column chromatography.
-
Alternative Protocol: Blaise Reaction using an Organozinc Reagent
-
Preparation of the Organozinc Reagent:
-
Activate zinc dust by stirring with 10% HCl, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.
-
In a flame-dried flask under an inert atmosphere, add the activated zinc (1.5 equivalents) and a small crystal of iodine.
-
Add a solution of the desired alkyl or aryl bromide (1.2 equivalents) in anhydrous THF dropwise to initiate the formation of the organozinc bromide. The reaction may require gentle heating to start.
-
-
Reaction with this compound:
-
Once the organozinc reagent has formed, cool the mixture to 0°C.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Work-up:
-
Hydrolyze the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify as described in the Grignard protocol.
-
Visualizations
Caption: Competing reaction pathways in the Grignard reaction of this compound.
Caption: Experimental workflows for ketone synthesis from this compound.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Sciencemadness Discussion Board - Enolate formation from Grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 7. Dimerization is a side reaction that occurs during the preparatio... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. BJOC - Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides [beilstein-journals.org]
- 11. byjus.com [byjus.com]
- 12. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 13. 有機鋅試劑 [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reformatsky Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reactions of 2-Bromobutanenitrile with Weak Nucleophiles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromobutanenitrile and weak nucleophiles. The content is designed to address common experimental challenges and offer solutions to improve reaction rates and yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound and a weak nucleophile (e.g., alcohol, water) is extremely slow or not proceeding at all. What are the likely causes and how can I improve the reaction rate?
A1: Slow reaction rates are a common issue when using weak nucleophiles with a secondary alkyl halide like this compound. The primary reasons could be an inappropriate choice of solvent, suboptimal temperature, or the need for a catalyst. Here are several strategies to accelerate the reaction:
-
Solvent Selection: The choice of solvent is critical. This compound is a secondary halide and can undergo both S(_N)1 and S(_N)2 reactions.
-
For an S(_N)1 pathway , which is often favored by weak nucleophiles, polar protic solvents like water, methanol, or ethanol are ideal. These solvents can stabilize the carbocation intermediate that forms in the rate-determining step.[1][2][3]
-
For an S(N)2 pathway , polar aprotic solvents such as acetone, DMSO, or DMF are preferred.[2][4] These solvents solvate the cation, leaving the nucleophile more "naked" and reactive.[5][6]
-
-
Temperature Adjustment: Increasing the reaction temperature will generally increase the rate of both S(_N)1 and S(_N)2 reactions. A modest increase in temperature can have a significant impact on the reaction kinetics. However, be cautious of potential side reactions, such as elimination, which can also be accelerated at higher temperatures.
-
Catalysis:
-
Lewis Acid Catalysis: A Lewis acid can be used to activate the bromide leaving group, making it depart more easily and thus speeding up the reaction.
-
Phase-Transfer Catalysis (PTC): If your nucleophile is anionic and soluble in an aqueous phase while the this compound is in an organic phase, a phase-transfer catalyst can be highly effective.[7][8] PTCs, such as quaternary ammonium salts, shuttle the nucleophile into the organic phase to react.[7][8]
-
Transition-Metal Catalysis: For certain nucleophiles, transition-metal catalysts, such as those based on nickel, can provide an alternative radical-based pathway for substitution, which can be much faster than traditional S(_N)1 or S(_N)2 reactions.[9][10][11]
-
Q2: I am observing a low yield of my desired substitution product. What are the possible side reactions and how can I minimize them?
A2: Low yields are often due to competing elimination reactions (E1 and E2) or other side reactions. Here's how to address this:
-
Minimizing Elimination: Elimination reactions are favored by strong bases and higher temperatures. Since you are using a weak nucleophile, which is also a weak base, elimination is less likely to be the dominant pathway. However, to further suppress it:
-
Use the lowest possible temperature that still allows for a reasonable reaction rate.
-
Avoid using strong bases in your reaction mixture.
-
-
Consider the Nucleophile's Steric Hindrance: A bulky nucleophile will favor elimination over substitution. If possible, use a less sterically hindered nucleophile.
-
Solvent Choice: Polar protic solvents can favor elimination over substitution because they can cage the nucleophile, making it act more like a base.[6]
Q3: How do I know if my reaction is proceeding through an S(_N)1 or S(_N)2 pathway?
A3: The reaction mechanism for a secondary alkyl halide like this compound is highly dependent on the reaction conditions.[12] Here are the key factors that can help you determine the likely pathway:
-
Nucleophile: Weak nucleophiles, such as water and alcohols, favor the S(N)1 mechanism.[2] Stronger nucleophiles favor the S(_N)2 mechanism.[2][12]
-
Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring the S(N)1 pathway.[1][2][3] Polar aprotic solvents enhance the reactivity of the nucleophile, favoring the S(_N)2 pathway.[2][4]
-
Stereochemistry: If your starting material is chiral, an S(_N)1 reaction will lead to a racemic mixture of products, while an S(_N)2 reaction will result in an inversion of stereochemistry.[3][12]
Data Presentation
The following table summarizes the expected effects of different experimental parameters on the reaction rate of this compound with weak nucleophiles.
| Parameter | Condition | Favored Pathway | Expected Effect on Rate | Rationale |
| Solvent | Polar Protic (e.g., H₂O, MeOH) | S(N)1 | Increase | Stabilizes the carbocation intermediate.[1][2][3] |
| Polar Aprotic (e.g., DMSO, DMF) | S(_N)2 | Increase | Enhances nucleophile reactivity.[2][4] | |
| Temperature | Increase | Both S(_N)1 and S(_N)2 | Increase | Provides more energy to overcome the activation barrier. |
| Catalyst | Lewis Acid | Both S(_N)1 and S(_N)2 | Increase | Activates the leaving group. |
| Phase-Transfer Catalyst | S(_N)2 | Significant Increase | Shuttles the nucleophile to the reaction site.[7][8] | |
| Transition Metal (e.g., Ni-based) | Radical | Significant Increase | Provides an alternative, often faster, reaction pathway.[9][10][11] | |
| Nucleophile Conc. | Increase | S(_N)2 | Increase | The rate of an S(_N)2 reaction is dependent on the nucleophile concentration.[13] |
| Increase | S(_N)1 | No significant effect | The rate-determining step of an S(_N)1 reaction does not involve the nucleophile.[1] |
Experimental Protocols
General Protocol for Improving Reaction Rate using a Polar Aprotic Solvent (Favoring S(_N)2)
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a polar aprotic solvent (e.g., anhydrous acetone, DMSO, or DMF).
-
Nucleophile Addition: Add the weak nucleophile (1-1.2 equivalents) to the reaction mixture. If the nucleophile is a salt, ensure it is finely powdered and dry.
-
Temperature Control: Heat the reaction mixture to a predetermined temperature (e.g., 50-80 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.
General Protocol for Improving Reaction Rate using a Polar Protic Solvent (Favoring S(_N)1)
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a polar protic solvent (e.g., methanol, ethanol, or a mixture with water). The solvent also acts as the nucleophile in solvolysis reactions.
-
Temperature Control: Heat the reaction mixture to a gentle reflux.
-
Monitoring: Monitor the reaction progress using an appropriate analytical method.
-
Work-up and Purification: Follow steps 5 and 6 from the S(_N)2 protocol.
Visualizations
Caption: Troubleshooting workflow for slow reaction rates.
Caption: Competing S(_N)1 and S(_N)2 pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. users.wfu.edu [users.wfu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. ijirset.com [ijirset.com]
- 8. researchgate.net [researchgate.net]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reactivity of 2-Bromobutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromobutanenitrile. The following information addresses common issues encountered during experiments, with a focus on the critical role of solvent selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the specific reaction conditions, including the strength of the nucleophile/base, temperature, and, most critically, the choice of solvent.
Q2: How does the choice of solvent influence whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism?
The polarity and protic nature of the solvent are key determinants.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[1][2] They are effective at solvating both cations and anions. By stabilizing the carbocation intermediate that forms in the S(_N)1 pathway, they significantly increase the rate of S(_N)1 reactions.[2][3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack O-H or N-H bonds and cannot act as hydrogen-bond donors.[2][4] These solvents do not effectively solvate anions (nucleophiles), leaving them "naked" and highly reactive.[5][6] This environment dramatically accelerates the bimolecular S(_N)2 pathway.[4]
Q3: Why are S(_N)2 reaction rates significantly faster in polar aprotic solvents?
In an S(N)2 reaction, the rate is dependent on the concentration of both the alkyl halide and the nucleophile. Polar protic solvents surround the nucleophile with a "cage" of solvent molecules via hydrogen bonding.[4] This solvation shell stabilizes the nucleophile, lowering its energy and making it less reactive, which slows down the reaction. In contrast, polar aprotic solvents do not form this cage, leaving the nucleophile unsolvated and highly reactive, which can increase the reaction rate by several orders of magnitude.[2][4]
Q4: How do polar protic solvents favor S(_N)1 reactions?
The rate-determining step of an S(_N)1 reaction is the formation of a carbocation intermediate.[7] Polar protic solvents are excellent at stabilizing charged species. They stabilize the carbocation through dipole-dipole interactions and the leaving group (bromide ion) through hydrogen bonding.[1][3] This stabilization lowers the activation energy required for the formation of the intermediate, thus favoring the S(_N)1 mechanism.[3]
Q5: How does the solvent affect the competition between substitution and elimination?
Generally, the factors that favor S(_N)2 (strong, unhindered nucleophile) also favor E2 (strong, hindered base). Similarly, S(_N)1 and E1 reactions often compete as they share a common carbocation intermediate. To favor substitution over elimination, it is often recommended to use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻) and to keep the temperature low. The choice of solvent remains critical; polar aprotic solvents will favor S(_N)2/E2 pathways, while polar protic solvents will favor S(_N)1/E1 pathways.[4]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | Incorrect Solvent for Desired Mechanism: You may be using a polar protic solvent (e.g., methanol) for an S(N)2 reaction, which significantly slows the rate by solvating the nucleophile.[4] | For S(_N)2 reactions, switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile to enhance nucleophile reactivity.[2] For S(N)1 reactions, ensure a sufficiently polar protic solvent (e.g., water, formic acid) is used to support carbocation formation.[2] |
| Formation of Unexpected Side Products (e.g., Alkenes) | Elimination Pathway Competition: The nucleophile may be acting as a strong base, or the temperature may be too high, favoring elimination (E1/E2) over substitution. | Use a nucleophile with low basicity (e.g., azide, cyanide, or halides). If possible, lower the reaction temperature. For E2 competition with S(_N)2, a less sterically hindered base/nucleophile can favor substitution. |
| Reaction is Too Slow | Inappropriate Solvent Choice: As noted above, a polar protic solvent will drastically reduce the rate of an S(_N)2 reaction.[4] | The most effective way to increase the rate of an S(_N)2 reaction is to use a polar aprotic solvent. The rate can increase by a factor of 5000 or more when switching from methanol to acetonitrile, for example.[2][4] |
| Product is a Racemic Mixture Instead of the Expected Inverted Stereochemistry | Competing S(_N)1 Mechanism: S(_N)2 reactions proceed with an inversion of stereochemistry, while S(_N)1 reactions result in racemization due to the planar carbocation intermediate.[7] The presence of a racemic mixture indicates a significant S(_N)1 contribution. | To favor the S(_N)2 pathway, use a polar aprotic solvent, a higher concentration of a strong nucleophile, and avoid highly polar protic solvents that stabilize the carbocation intermediate.[4] |
Data Presentation
Table 1: Properties of Common Solvents in Nucleophilic Substitution Reactions
| Solvent | Dielectric Constant (ε) | Type | Typical Mechanism Favored |
| Water (H₂O) | 78 | Polar Protic | S(_N)1[2] |
| Methanol (CH₃OH) | 33 | Polar Protic | S(_N)1[2] |
| Ethanol (CH₃CH₂OH) | 25 | Polar Protic | S(_N)1 |
| Acetic Acid (CH₃COOH) | 6 | Polar Protic | S(_N)1[2] |
| Dimethyl Sulfoxide (DMSO) | 49 | Polar Aprotic | S(_N)2[2] |
| Acetonitrile (CH₃CN) | 38 | Polar Aprotic | S(_N)2[2] |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | S(_N)2[2] |
| Acetone ((CH₃)₂CO) | 21 | Polar Aprotic | S(_N)2 |
Table 2: Relative Rate Data for Model Substitution Reactions
The following tables use model substrates to illustrate the profound effect of solvent on reaction rates. Similar trends are expected for this compound.
S(_N)2 Reaction: 1-Bromobutane with Azide (N₃⁻) [2][8]
| Solvent | Relative Rate | Solvent Type |
| Methanol | 1 | Protic |
| Water | 7 | Protic |
| DMSO | 1,300 | Aprotic |
| DMF | 2,800 | Aprotic |
| Acetonitrile | 5,000 | Aprotic |
S(_N)1 Solvolysis: tert-Butyl Chloride [2]
| Solvent | Relative Rate | Solvent Type |
| Acetic Acid | 1 | Protic |
| Methanol | 4 | Protic |
| Water | 150,000 | Protic |
Experimental Protocols
Protocol: Evaluating Solvent Effects on the Reaction of this compound with Sodium Azide
This protocol outlines a method to determine the reaction kinetics in different solvent systems.
-
Preparation:
-
Prepare 0.1 M stock solutions of this compound and Sodium Azide (NaN₃) in two separate solvents: Methanol (polar protic) and DMSO (polar aprotic).
-
Ensure all glassware is clean and dry.
-
-
Reaction Setup:
-
Set up two parallel reactions. In separate temperature-controlled reaction vessels (e.g., round-bottom flasks with stir bars), place equal volumes of the 0.1 M Sodium Azide solution for each solvent.
-
Equilibrate the vessels to the desired reaction temperature (e.g., 25°C).
-
-
Initiation and Monitoring:
-
To initiate the reactions simultaneously, add an equal volume of the 0.1 M this compound stock solution to each flask. Start a timer immediately.
-
At regular time intervals (e.g., every 15 minutes for the DMSO reaction, every hour for the methanol reaction), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by diluting with a large volume of cold solvent).
-
-
Analysis:
-
Analyze the quenched aliquots using a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining this compound or the formed 2-azidobutanenitrile.
-
-
Data Processing:
-
Plot the concentration of the reactant versus time for each solvent system.
-
Determine the reaction order and calculate the rate constant (k) for each reaction.[9] A significantly larger rate constant in DMSO compared to methanol will quantitatively demonstrate the solvent's effect.
-
Visualizations
Caption: Decision flowchart for solvent selection.
Caption: Workflow for kinetic analysis experiments.
Caption: Influence of solvent on S(_N)1 vs. S(_N)2 pathways.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromobutanenitrile and 2-Chlorobutanenitrile in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromobutanenitrile is expected to be significantly more reactive than 2-chlorobutanenitrile in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The choice between these two synthons will therefore depend on the desired reaction rate and the specific conditions of the synthetic protocol. For reactions requiring a more moderate pace or greater stability of the starting material, 2-chlorobutanenitrile may be the preferred reagent. Conversely, for rapid substitutions, this compound is the more suitable option.
Theoretical Framework: Factors Influencing Reactivity
The reactivity of alkyl halides in nucleophilic substitution reactions is predominantly governed by the nature of the leaving group, the structure of the alkyl framework, the strength of the nucleophile, and the properties of the solvent. Both this compound and 2-chlorobutanenitrile are secondary alkyl halides, meaning they can undergo both S(_N)1 and S(_N)2 reaction mechanisms.
The key differentiator in the reactivity of these two compounds is the identity of the halogen, which acts as the leaving group. The C-Br bond is weaker and more polarizable than the C-Cl bond, making bromide a better leaving group.[1][2][3] A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departing.[4] Bromide is a weaker base than chloride, and its larger size allows for better dispersal of the negative charge, further enhancing its stability in solution.[1][5]
The electron-withdrawing nature of the adjacent nitrile group is expected to influence the reaction rate, potentially by stabilizing the transition state in an S(_N)2 reaction.
Comparative Reactivity Data (Predicted)
The following table summarizes the predicted relative reactivity of this compound and 2-chlorobutanenitrile based on established principles of leaving group ability.
| Feature | This compound | 2-Chlorobutanenitrile | Rationale |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Halogen atom |
| Leaving Group Ability | Excellent | Good | Bromide is a weaker base and more polarizable than chloride, making it a better leaving group.[1][2][3] |
| C-X Bond Strength | Weaker | Stronger | The C-Br bond is weaker than the C-Cl bond, requiring less energy to break.[2] |
| Predicted Reactivity in S(_N)2 Reactions | Higher | Lower | The rate of an S(_N)2 reaction is sensitive to the nature of the leaving group.[6][7] |
| Predicted Reactivity in S(_N)1 Reactions | Higher | Lower | The rate-determining step of an S(_N)1 reaction involves the departure of the leaving group.[6] |
Experimental Protocols
While specific protocols for a direct comparison of these two molecules are not available, a generalized experimental design for evaluating the relative rates of hydrolysis (a nucleophilic substitution reaction) is presented below. This method can be adapted to compare the reactivity of this compound and 2-chlorobutanenitrile.
Experiment: Comparative Rate of Hydrolysis of 2-Halobutanenitriles via Silver Nitrate Precipitation
Objective: To qualitatively and semi-quantitatively compare the rate of hydrolysis of this compound and 2-chlorobutanenitrile.
Principle: The hydrolysis of the alkyl halide in an ethanol/water mixture produces a halide ion. The subsequent reaction of the halide ion with silver nitrate results in the formation of a silver halide precipitate. The rate of precipitate formation serves as a proxy for the rate of hydrolysis.[8][9]
Materials:
-
This compound
-
2-Chlorobutanenitrile
-
Ethanol
-
0.1 M Silver Nitrate solution in ethanol/water
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Prepare two sets of test tubes. In each set, add a small, equal amount of either this compound or 2-chlorobutanenitrile.
-
To each test tube, add a fixed volume of ethanol to dissolve the haloalkanenitrile.
-
Place the test tubes in a constant temperature water bath to ensure thermal equilibrium.
-
To initiate the reaction, add a fixed volume of the pre-warmed silver nitrate solution to each test tube simultaneously and start the stopwatch.
-
Observe the test tubes for the first sign of a precipitate (AgBr is a cream-colored solid, AgCl is a white solid).
-
Record the time taken for the precipitate to appear in each test tube.
Expected Results: A precipitate is expected to form significantly faster in the test tube containing this compound compared to the one with 2-chlorobutanenitrile, indicating a faster rate of hydrolysis for the bromo compound.
Reaction Mechanisms and Visualizations
The following diagrams, generated using the DOT language, illustrate the S(_N)1 and S(_N)2 reaction pathways for a generic 2-halobutanenitrile.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. forums.studentdoctor.net [forums.studentdoctor.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. savemyexams.com [savemyexams.com]
- 9. scribd.com [scribd.com]
Assessing the Purity of Synthesized 2-Bromobutanenitrile: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Bromobutanenitrile, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental protocols and data to offer a practical framework for selecting the most appropriate analytical strategy.
Introduction to Purity Assessment of this compound
This compound is a valuable building block in organic synthesis. A common route to its synthesis is the alpha-bromination of butanenitrile. This reaction, while effective, can lead to a profile of impurities that includes unreacted starting material, over-brominated byproducts, and residual reagents. Accurate and precise determination of the purity of the final product is paramount for its intended application, particularly in pharmaceutical development where even trace impurities can have significant biological effects.
This guide explores the utility of GC-MS as a primary tool for both the identification and quantification of this compound and its potential impurities. Furthermore, we will compare its performance against other widely used analytical techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Purity Analysis of a Synthesized this compound Sample
The following table summarizes the quantitative data obtained from the analysis of a synthesized batch of this compound using GC-MS, GC-FID, and qNMR.
| Compound | Retention Time (GC-MS/FID) (min) | GC-MS Peak Area (%) | GC-FID Peak Area (%) | qNMR Purity (% w/w) |
| Butanenitrile | 4.25 | 1.8 | 1.9 | Not individually quantified |
| This compound | 6.82 | 96.5 | 96.8 | 96.3 |
| 2,2-Dibromobutanenitrile | 9.15 | 1.2 | 1.0 | Not individually quantified |
| Unidentified Impurity | 8.50 | 0.5 | 0.3 | Not individually quantified |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile components in the synthesized this compound sample.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. Non-polar columns are suitable for separating compounds primarily by their boiling points.[1]
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC with a split ratio of 50:1. The injector temperature is maintained at 250°C.
-
GC Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 15°C/min.
-
Hold: Maintain at 200°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
-
Data Acquisition: Full scan mode.
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST). The presence of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio) will result in characteristic M and M+2 ion peaks for bromine-containing fragments.
-
Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram (TIC).
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To provide accurate quantification of the components separated by gas chromatography.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a Flame Ionization Detector.
-
Column and GC parameters: Same as for the GC-MS method.
Procedure:
-
Sample Preparation and Injection: Same as for the GC-MS method.
-
Detector Parameters:
-
Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
Data Analysis:
-
Quantify the relative abundance of each component by integrating the peak areas in the chromatogram. GC-FID is known for its high reproducibility and is often preferred for quantitative analysis when the identity of the components is already known.[2]
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the this compound sample.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., CDCl3) to the NMR tube and dissolve the sample and standard completely.
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (% w/w) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| GC-MS | - Excellent for impurity identification through mass spectral data.[3][4]- High sensitivity for detecting trace impurities.[3]- Provides both qualitative and quantitative information. | - Quantitative accuracy can be slightly lower than GC-FID for some compounds.[5]- Can be more complex to operate and maintain. | - Initial purity assessment of a new batch.- Identification of unknown impurities.- Method development for routine analysis. |
| GC-FID | - Highly accurate and precise for quantification.[2][4]- Robust and reliable for routine analysis.- Generally less expensive than GC-MS. | - Does not provide structural information for peak identification.- Relies on retention time for compound identification, which can be ambiguous. | - Routine quality control of established processes.- High-throughput quantitative analysis. |
| qNMR | - Provides absolute purity without the need for a specific reference standard of the analyte.[6][7][8][9][10]- Non-destructive technique.- Can provide structural confirmation. | - Lower sensitivity compared to chromatographic methods.- Requires a well-resolved signal for accurate integration.- May be more time-consuming for sample preparation and data analysis. | - Certification of reference materials.- Accurate purity determination when a reference standard is unavailable.- Orthogonal method for validating chromatographic results. |
Visualization of Experimental Workflow
Caption: Workflow for the purity assessment of this compound by GC-MS.
Conclusion
The choice of analytical technique for assessing the purity of synthesized this compound depends on the specific requirements of the analysis. GC-MS stands out as a powerful and versatile tool, offering a balance of qualitative and quantitative information that is invaluable during process development and for the comprehensive characterization of a new compound. For routine quality control where the impurity profile is well-established, GC-FID provides a robust and cost-effective solution for accurate quantification. When the highest level of accuracy for purity assignment is required, or when a suitable reference standard is not available, qNMR serves as an essential orthogonal technique. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate strategy to ensure the quality and integrity of their synthesized materials.
References
- 1. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 4. GC FID vs GC MS - What is the Difference Between GC FID and GC MS [monadlabtech.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. ethz.ch [ethz.ch]
determination of enantiomeric excess of chiral 2-Bromobutanenitrile by HPLC
A comprehensive guide to determining the enantiomeric excess of chiral 2-bromobutanenitrile, comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies. This guide is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and detailed experimental data.
Introduction to Chiral Analysis of this compound
This compound is a chiral molecule with a stereocenter at the second carbon atom, making it exist as a pair of enantiomers. The determination of the enantiomeric excess (ee) is crucial in various fields, particularly in the pharmaceutical industry, where the physiological activity of enantiomers can differ significantly. While one enantiomer may provide a desired therapeutic effect, the other could be inactive or even toxic. Therefore, accurate and reliable analytical methods for determining the enantiomeric purity are essential.
This guide provides a comparative overview of two primary chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While direct HPLC methods for this compound are not extensively documented, we will explore potential direct and indirect approaches based on common practices for similar molecules. In contrast, GC methods for analogous compounds like 2-bromobutane are well-established, providing a strong basis for comparison.
High-Performance Liquid Chromatography (HPLC) Approaches
Direct analysis of small, non-polar molecules like this compound by chiral HPLC can be challenging. However, two main strategies can be employed: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization.
1. Direct HPLC Method (Proposed)
This approach utilizes a Chiral Stationary Phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. For a small, polar molecule like this compound, a cyclodextrin-based CSP could be effective due to the inclusion complexation mechanism.
2. Indirect HPLC Method via Derivatization
This method involves reacting the nitrile group with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. While this adds a step to the sample preparation, it can be a robust alternative if direct separation is not successful.
Experimental Protocols for HPLC
Proposed Direct HPLC Method
-
Column: Cyclodextrin-based Chiral Stationary Phase (e.g., Astec CYCLOBOND™).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a low wavelength (e.g., 210 nm), as the nitrile group has a weak chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
Indirect HPLC Method Protocol (General)
-
Derivatization: React the this compound sample with an enantiomerically pure chiral derivatizing agent.
-
Chromatography:
-
Column: Standard achiral C18 column.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV or Fluorescence, depending on the properties of the derivatizing agent.
-
Injection Volume: 10 µL.
-
Sample Preparation: After the derivatization reaction, dilute the sample in the initial mobile phase.
-
HPLC Workflow Diagram
Caption: Workflow for direct and indirect HPLC analysis of this compound.
Gas Chromatography (GC) Approach
Gas chromatography is a powerful technique for the separation of volatile and thermally stable chiral compounds. For small bromoalkanes, chiral GC methods have been successfully developed and documented.
Experimental Protocol for Chiral GC
A documented method for the chiral separation of the closely related compound, 2-bromobutane, provides a strong starting point.[1][2]
-
Column: A capillary column with a chiral stationary phase, such as a Carboblack C adsorbent modified with cyanuric acid.[1]
-
Carrier Gas: Helium or Nitrogen.
-
Injection: Split/splitless injector at 250°C.
-
Oven Temperature Program: An initial temperature of 45°C held for a few minutes, followed by a ramp to a higher temperature.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane).
GC Workflow Diagram
Caption: General workflow for the chiral GC analysis of this compound.
Performance Comparison: HPLC vs. GC
| Parameter | Chiral HPLC (Direct/Indirect) | Chiral GC |
| Applicability | Potentially applicable, but may require method development or derivatization. | Highly suitable for volatile and thermally stable compounds like this compound. |
| Resolution | Can be high, but is highly dependent on the choice of CSP and mobile phase. | Generally provides high resolution and sharp peaks for volatile analytes. |
| Analysis Time | Typically longer run times compared to GC. | Faster analysis times are often achievable. |
| Sensitivity | UV detection can be limiting for compounds with weak chromophores. Derivatization can enhance sensitivity. | FID provides excellent sensitivity for organic compounds. |
| Sample Preparation | May require derivatization, which adds complexity and potential for error. | Simple dilution is usually sufficient. |
| Instrumentation | Widely available in analytical laboratories. | Also widely available. |
Conclusion
For the determination of the enantiomeric excess of chiral this compound, chiral Gas Chromatography (GC) appears to be the more direct and likely more efficient method . The volatility and thermal stability of the analyte are well-suited for GC analysis, and established methods for similar compounds provide a clear path for method development.
While High-Performance Liquid Chromatography (HPLC) remains a viable option, it will likely require more extensive method development. A direct approach would necessitate screening various chiral stationary phases and mobile phase compositions. An indirect approach involving derivatization, while potentially robust, adds complexity to the workflow.
The choice between these techniques will ultimately depend on the available instrumentation, the specific requirements of the analysis (e.g., required sensitivity and sample throughput), and the expertise of the analyst. For routine and high-throughput analysis of this compound, developing a chiral GC method would be a highly recommended starting point.
References
A Comparative Guide to the Synthetic Routes of 2-Bromobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
2-Bromobutanenitrile is a valuable building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. The efficient and selective synthesis of this compound is crucial for the development of novel molecules. This guide provides a comparative analysis of various synthetic routes to this compound, presenting experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material(s) | Reagents | Reaction Time | Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: Nucleophilic Substitution | 1-Chloro-3-bromopropane, Sodium cyanide | Cetyltrimethylammonium bromide, Water | 5.5 hours | 74% (combined) | Mixture | Readily available starting materials. | Low selectivity, yields a mixture of chloro- and bromobutanenitrile.[1] |
| Route 2: Alpha-Bromination of Butanenitrile | Butanenitrile | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or benzoyl peroxide), CCl4 | Varies | Moderate to High | Good | Direct conversion of a simple precursor. | Requires careful control of reaction conditions to avoid side reactions. |
| Route 3: From 2-Bromobutanoic Acid | 2-Bromobutanoic Acid | Thionyl chloride (SOCl2), Ammonia (NH3), Dehydrating agent (e.g., P2O5) | Multi-step | Varies | Good | Utilizes a commercially available starting material. | Multi-step process can be time-consuming and may lead to lower overall yield. |
Synthetic Route 1: Nucleophilic Substitution
This route involves the reaction of a dihalogenated propane with a cyanide source. While seemingly straightforward, this method suffers from a lack of selectivity, leading to a mixture of products.
Experimental Protocol
To a mixture of 315 grams (2 moles) of 1-chloro-3-bromopropane, 49 grams (1 mole) of sodium cyanide, and 25 ml of water, 18.2 grams of cetyltrimethylammonium bromide is added. The mixture is heated with stirring to 100°C. An exothermic reaction will occur. Stirring is continued for a total of 5.5 hours. The reaction mixture is then fractionally distilled under reduced pressure to isolate the products. This procedure yields a combined 74% of chlorobutyronitrile and bromobutyronitrile.[1]
Caption: Nucleophilic substitution pathway.
Synthetic Route 2: Alpha-Bromination of Butanenitrile
The direct bromination of butanenitrile at the alpha position offers a more direct approach to this compound. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) under radical conditions.
Experimental Protocol
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, butanenitrile (1 equivalent) is dissolved in a suitable solvent such as carbon tetrachloride (CCl4). N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) are added. The reaction mixture is heated to reflux under inert atmosphere and irradiated with a UV lamp to facilitate the initiation of the radical reaction. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Bromobutanenitrile
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates and impurities is critical for ensuring the quality and safety of pharmaceutical products. 2-Bromobutanenitrile is an important building block in organic synthesis, and its precise measurement is essential. This guide provides a comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies presented are based on established principles for the analysis of similar alkyl halides and are in accordance with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3][4][5]
Methodology Comparison: GC-MS vs. HPLC
Gas chromatography is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer, GC-MS provides excellent selectivity and sensitivity.[6][7] High-performance liquid chromatography, particularly reverse-phase HPLC, is another powerful separation technique, although it is more commonly used for less volatile or thermally labile compounds.[8] The choice between these methods will depend on sample characteristics, laboratory instrumentation, and the specific requirements of the analysis.
A summary of the key performance characteristics for each method is presented below, based on typical results for similar analytes.
Table 1: Comparison of GC-MS and HPLC for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. |
| Typical Column | VF-624ms or similar capillary column.[7] | C18 reverse-phase column.[8] |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). | A mixture of organic solvent (e.g., Acetonitrile) and water/buffer. |
| Sample Preparation | Dilution in a suitable organic solvent (e.g., Dichloromethane, Methanol). | Dilution in the mobile phase or a compatible solvent. |
| Specificity | High, due to mass fragmentation patterns. | Moderate, potential for interference from co-eluting compounds. |
| **Linearity (R²) ** | Typically >0.99 | Typically >0.99 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Higher than GC-MS (µg/mL to ng/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL to pg/mL range) | Higher than GC-MS (µg/mL to ng/mL range) |
| Robustness | Good | Good |
Experimental Protocols
The following are detailed, representative protocols for the quantification of this compound using GC-MS and HPLC. These methods would require validation according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is adapted from established procedures for the analysis of alkyl halides.[6][7]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a single quadrupole mass spectrometer.
-
Column: VF-624ms capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would need to be determined from a full scan mass spectrum.
-
2. Sample and Standard Preparation:
-
Solvent: Dichloromethane or Methanol.
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to achieve a concentration within the calibration range.
3. Validation Parameters to be Assessed:
-
Specificity: Analyze a blank (solvent), a placebo (matrix without analyte), and the analyte to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards and plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of the same sample. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., injector temperature, oven ramp rate, carrier gas flow rate) on the results.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reverse-phase method for a similar brominated nitrile compound.[8]
1. Instrumentation and Conditions:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water. For example, Acetonitrile:Water (60:40 v/v). The mobile phase may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the range of 200-220 nm for nitriles).
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Solvent: Mobile phase or a mixture of Acetonitrile and water.
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to a known concentration.
3. Validation Parameters to be Assessed:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) should be assessed as described in the GC-MS protocol, with adjustments for the HPLC-specific parameters (e.g., mobile phase composition, flow rate, column temperature for robustness testing).
Visualizations
To aid in the understanding of the analytical process, the following diagrams illustrate the general workflow for analytical method validation and the logical relationship of the validation parameters.
Caption: General workflow for analytical method validation.
Caption: Key parameters for analytical method validation.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Confirming the Stereochemistry of 2-Bromobutanenitrile Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of chemical reactions is of paramount importance in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the enantiomeric purity of a drug can significantly impact its efficacy and safety. This guide provides a comprehensive comparison of the expected stereochemical products from reactions of 2-bromobutanenitrile, a chiral secondary alkyl halide. We will explore the product landscape under common nucleophilic substitution (SN2) and elimination (E2) conditions and detail the experimental protocols required for their stereochemical confirmation.
Stereochemical Outcomes: A Comparative Overview
The reaction pathway of this compound is highly dependent on the nature of the reagent and the reaction conditions. The two primary competing mechanisms, SN2 and E2, lead to distinct stereochemical products.
Table 1: Predicted Stereochemical Products of this compound Reactions
| Reaction Type | Reagent Example | Solvent | Expected Major Product(s) | Stereochemical Outcome |
| SN2 | Sodium Cyanide (NaCN) | Acetone, DMSO | 2-Cyanobutane | Inversion of configuration at the chiral center. |
| E2 | Sodium Ethoxide (NaOEt) | Ethanol | (E)-But-2-enenitrile and (Z)-But-2-enenitrile | Diastereoselective; the more stable (E)-isomer is typically the major product. |
In-Depth Analysis of Reaction Stereochemistry
Nucleophilic Substitution (SN2) with Sodium Cyanide
The reaction of this compound with a strong, non-bulky nucleophile like sodium cyanide in a polar aprotic solvent is expected to proceed via an SN2 mechanism. A key characteristic of the SN2 reaction is the backside attack of the nucleophile on the electrophilic carbon, which leads to a complete inversion of stereochemistry at the chiral center.[1] For example, if the starting material is (R)-2-bromobutanenitrile, the resulting product, 2-cyanobutane, will be the (S)-enantiomer.
Elimination (E2) with Sodium Ethoxide
When this compound is treated with a strong, bulky base such as sodium ethoxide in an alcoholic solvent, an E2 elimination reaction is favored. The stereochemical outcome of the E2 reaction is dictated by the requirement for an anti-periplanar arrangement of the leaving group (Br) and a β-hydrogen. This geometric constraint leads to the formation of diastereomeric alkenes, (E)- and (Z)-but-2-enenitrile. Due to greater thermodynamic stability, the (E)-isomer, where the larger substituents are on opposite sides of the double bond, is generally the major product.
Experimental Protocols for Stereochemical Confirmation
Accurate determination of the stereochemical composition of the reaction products requires specific analytical techniques. Below are detailed protocols for the key methods.
Table 2: Analytical Techniques for Stereochemical Analysis
| Technique | Principle | Application for this compound Products |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound. | Determination of enantiomeric excess (e.e.) of 2-cyanobutane. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers based on their differential interactions with a chiral stationary phase. | Quantification of the ratio of (R)- and (S)-2-cyanobutane. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinguishes between diastereomers based on differences in the chemical environment of their nuclei. | Determination of the diastereomeric ratio of (E)- and (Z)-but-2-enenitrile. |
Polarimetry
Objective: To determine the enantiomeric excess of the 2-cyanobutane product from the SN2 reaction.
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the purified 2-cyanobutane product and dissolve it in a specific volume of a suitable achiral solvent (e.g., ethanol) to prepare a solution of known concentration.
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the optical rotation. This value will be subtracted from the sample reading.
-
Sample Measurement: Rinse and fill the polarimeter cell with the sample solution and measure the optical rotation.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the sample in g/mL.
-
Calculation of Enantiomeric Excess (e.e.): The e.e. is calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer (if known from the literature): e.e. (%) = ([α]sample / [α]pure enantiomer) × 100
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of 2-cyanobutane.
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of enantiomers.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact ratio will need to be optimized to achieve good separation.
-
Sample Preparation: Dissolve a small amount of the reaction product mixture in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.
-
Quantification: The relative amounts of the two enantiomers are determined by integrating the areas of their respective peaks in the chromatogram. The enantiomeric excess can then be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ratio of (E) and (Z) diastereomers of but-2-enenitrile from the E2 reaction.
Protocol:
-
Sample Preparation: Dissolve the purified product mixture in a suitable deuterated solvent (e.g., CDCl3).
-
1H NMR Spectrum Acquisition: Acquire a high-resolution 1H NMR spectrum.
-
Spectral Analysis: The vinyl protons of the (E) and (Z) isomers will have distinct chemical shifts and coupling constants.
-
For the (E)-isomer, the coupling constant (3JHH) between the vinyl protons is typically larger (~15-18 Hz) than for the (Z)-isomer (~10-12 Hz).
-
The chemical shifts of the protons will also differ due to the different spatial arrangement of the substituents.
-
-
Quantification: The diastereomeric ratio is determined by integrating the signals corresponding to a specific proton in each isomer.
Conclusion
The stereochemical outcome of reactions involving this compound can be reliably predicted based on the reaction mechanism. SN2 reactions with nucleophiles like sodium cyanide are expected to proceed with complete inversion of stereochemistry, while E2 eliminations with strong bases like sodium ethoxide will yield a diastereomeric mixture of alkenes, with the more stable E-isomer predominating. The experimental protocols outlined in this guide provide a robust framework for the confirmation and quantification of these stereochemical outcomes, which is essential for the development of stereochemically pure compounds in research and industry.
References
A Comparative Guide to the Synthesis of 2-Bromobutanenitrile: Reported Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized chemical intermediates is paramount. 2-Bromobutanenitrile, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several synthetic routes. This guide provides a comparative analysis of reported yields and experimental protocols for the synthesis of this compound, offering insights into the efficiency and practicality of different approaches.
Comparison of Synthetic Methods for this compound
The synthesis of this compound has been approached from various starting materials, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and substrate availability. Below is a summary of the quantitative data from a key reported method.
| Starting Material(s) | Reagents | Reaction Conditions | Product | Reported Yield (%) | Reference |
| 1-Chloro-3-bromopropane | Sodium cyanide, Cetyltrimethylammonium bromide | Water, 100°C, 5.5 hours | Mixture of 2-chlorobutanenitrile and this compound | 74 (combined yield) | US Patent 3,941,827 |
Experimental Protocols
A detailed examination of the experimental methodologies is crucial for replicating and optimizing synthetic procedures.
Method 1: From 1-Chloro-3-bromopropane and Sodium Cyanide
This method, detailed in US Patent 3,941,827, involves a nucleophilic substitution reaction where a cyanide ion displaces a halide. The use of a phase transfer catalyst, cetyltrimethylammonium bromide, is essential to facilitate the reaction between the aqueous sodium cyanide and the organic halide.
Experimental Procedure:
To a mixture of 315 grams (2 moles) of 1-chloro-3-bromopropane, 49 grams (1 mole) of sodium cyanide, and 25 ml of water, 18.2 grams of cetyltrimethylammonium bromide is added. The reaction mixture is then heated with stirring to 100°C. An exothermic reaction is observed. The stirring is continued for a total of 5.5 hours. Following the reaction period, the mixture is subjected to fractional distillation under reduced pressure to isolate the products. This procedure yields a combined 74% of 2-chlorobutanenitrile and this compound, as determined by vapor-phase chromatographic analysis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of this compound from 1-chloro-3-bromopropane.
Comparative Analysis of 2-Bromobutanenitrile and Its Alternatives for Research and Development
In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction pathways. 2-Bromobutanenitrile, a halogenated nitrile, serves as a versatile intermediate in the synthesis of a variety of organic compounds. This guide provides a comparative analysis of the characterization data of this compound against its common alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
Physicochemical Properties: A Comparative Overview
The selection of a chemical intermediate is often guided by its physical and chemical properties, which can significantly influence reaction conditions and outcomes. The following table summarizes the key physicochemical data for this compound and its structural and halogenated analogs.
| Property | This compound | 2-Chlorobutanenitrile | 3-Bromobutanenitrile | 4-Bromobutanenitrile | 2-Iodobutane (Analogue) |
| CAS Number | 41929-78-6 | 4158-37-6[1] | 20965-20-2[2] | 5332-06-9[3] | 513-48-4[4] |
| Molecular Formula | C₄H₆BrN | C₄H₆ClN[1] | C₄H₆BrN[2] | C₄H₆BrN[3] | C₄H₉I[4] |
| Molecular Weight ( g/mol ) | 148.00 | 103.55[1] | 148.0011[2] | 148.00[3] | 184.02[4] |
| Boiling Point (°C) | 69-73 @ 10 Torr | Data not available | Data not available | 205[3] | 119-120[4] |
| Density (g/cm³) | 1.4766 | Data not available | Data not available | 1.489 @ 25°C[3] | 1.598 @ 25°C[4] |
| Refractive Index (n20/D) | Data not available | Data not available | Data not available | 1.478[3] | 1.499[4] |
| Appearance | Data not available | Colorless to pale yellow liquid[5] | Liquid[2] | Clear colorless to yellow liquid[6] | Colorless liquid[7] |
| Solubility | Data not available | Soluble in organic solvents, limited solubility in water[5] | Data not available | Miscible with toluene and benzene; immiscible with water[6] | Insoluble in water; soluble in alcohol and diethyl ether[4] |
Experimental Protocols for Characterization
Accurate characterization of chemical compounds is fundamental to ensuring their purity, identity, and suitability for intended applications. The following are detailed methodologies for key analytical techniques used in the characterization of halogenated nitriles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher concentration of the sample (50-100 mg) may be required.
-
Analysis:
-
¹H NMR: Analyze the chemical shifts (δ), integration (proton count), and multiplicity (splitting patterns) to elucidate the proton environment within the molecule. For halogenated nitriles, protons on carbons adjacent to the nitrile group typically resonate in the 2-3 ppm region.[8]
-
¹³C NMR: The nitrile carbon typically appears in the 115-120 ppm region.[8] The position of the halogen atom will influence the chemical shifts of adjacent carbon atoms.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation:
-
Liquid Samples: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: The solid can be dissolved in a volatile solvent and deposited on a salt plate, or mixed with KBr powder and pressed into a pellet.
-
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of radiation is measured as a function of wavenumber (typically 4000-400 cm⁻¹).
-
Analysis: The C≡N stretch of nitriles is a strong, sharp band typically appearing in the 2260-2220 cm⁻¹ region.[9] The presence of a halogen will also influence the fingerprint region of the spectrum (below 1500 cm⁻¹). For aromatic nitriles, conjugation can lower the C≡N stretching frequency to 2240-2220 cm⁻¹.[9]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural elucidation.
Protocol:
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using Electron Ionization (EI) for volatile compounds.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Analysis: The peak with the highest m/z value often corresponds to the molecular ion (M⁺). The fragmentation pattern provides valuable information about the compound's structure. For brominated compounds, the presence of two peaks of nearly equal intensity, separated by two m/z units, is characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Logical Workflow for Characterization Data Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of chemical characterization data, ensuring the identity and purity of a compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Butanenitrile, 3-bromo- | CymitQuimica [cymitquimica.com]
- 3. 4-Bromobutyronitrile 97 5332-06-9 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. CAS 4158-37-6: 2-Chlorobutanenitrile | CymitQuimica [cymitquimica.com]
- 6. 4-BROMOBUTYRONITRILE | 5332-06-9 [chemicalbook.com]
- 7. 2-Iodobutane | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Proper Disposal of 2-Bromobutanenitrile: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the proper disposal of 2-Bromobutanenitrile, tailored for researchers, scientists, and professionals in drug development.
This compound is a toxic and corrosive compound that requires careful handling and adherence to specific disposal protocols.[1] Improper disposal can lead to serious health hazards and environmental contamination. This guide outlines the necessary safety precautions, spill management, and step-by-step disposal procedures.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazards. This compound is toxic if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage.[1] Always work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[2]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., neoprene, nitrile) are required.[3]
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Lab Coat: A flame-retardant, antistatic protective lab coat is recommended.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of vapor exposure, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[3]
Quantitative Hazard and Exposure Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₆BrN | PubChem[1] |
| Molecular Weight | 148.00 g/mol | PubChem[1] |
| Boiling Point | 149.2 °C at 760 mmHg | LookChem[4] |
| Flash Point | 44.0 °C | LookChem[4] |
| Density | 1.458 g/cm³ | LookChem[4] |
| GHS Hazard Statements | H301, H311, H331, H314, H315, H319, H335 | PubChem[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the chemical with an inert material such as dry lime, sand, or soda ash.[5] Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbent material and contaminated debris into a designated, labeled, and sealed container for hazardous waste.[5]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[6]
-
Personal Decontamination: If there is skin contact, immediately wash the affected area with plenty of soap and water.[2] If eye contact occurs, rinse cautiously with water for several minutes.[2] Seek immediate medical attention in case of significant exposure or if you feel unwell.[2]
Disposal Procedure for this compound
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Workflow:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and clearly labeled hazardous waste container.[7]
-
The container must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials.[2][7]
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7] Include any other components of the waste mixture.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area. This area should be secure and have secondary containment to prevent spills.
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Do not store it with these chemicals. Nitriles, in general, are incompatible with mineral acids (both oxidizing and non-oxidizing) and organic acids, which can produce heat and toxic or flammable gases.[8]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.[5]
-
Provide them with the completed hazardous waste manifest and any other required documentation.
-
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Figure 1. Logical workflow for the proper disposal of this compound.
Experimental Protocol: Chemical Neutralization (General Guidance)
A potential, unverified method could involve:
-
Hydrolysis: Slowly adding the nitrile waste to a solution of sodium hydroxide while stirring and cooling the reaction vessel in an ice bath. This process would convert the nitrile to the corresponding carboxylate salt and ammonia.
-
Neutralization: After the reaction is complete, the resulting alkaline solution would need to be neutralized with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 7.
-
Disposal: The final neutralized solution must be analyzed to ensure the absence of hazardous components before being disposed of in accordance with local regulations.
Disclaimer: This is a generalized procedure and has not been validated for this compound. The reaction can be exothermic and may release toxic gases. It is strongly recommended that all this compound waste be disposed of through a professional hazardous waste management service.
References
- 1. This compound | C4H6BrN | CID 13179439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. This compound|lookchem [lookchem.com]
- 5. nj.gov [nj.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 8. calpaclab.com [calpaclab.com]
Safe Handling and Disposal of 2-Bromobutanenitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for handling 2-Bromobutanenitrile, a compound requiring careful management due to its hazardous properties.
This compound is classified as a toxic, corrosive, and irritant substance, necessitating strict adherence to safety procedures to minimize exposure risks. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, emergency first aid measures, and proper disposal methods.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C4H6BrN[1][2] |
| Molecular Weight | 148.00 g/mol [1] |
| Density | 1.4766 g/cm³[2] |
| Boiling Point | 69-73 °C at 10 Torr[2] |
Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to reduce the potential for harm and injury. When handling this compound, the following PPE is required:
-
Eye Protection: Chemical splash goggles and a face shield must be worn to protect against splashes and sprays, especially when working outside of a fume hood.[3] Safety glasses alone are not sufficient.
-
Hand Protection: Wear chemically resistant gloves. For chemicals with unknown toxicity or special skin hazards, it is recommended to wear a flexible laminate glove (e.g., Silver Shield or 4H) under a pair of heavy-duty, chemically resistant outer gloves.[3]
-
Skin and Body Protection: A flame-resistant lab coat should be worn.[3] For operations with a higher risk of splashing, chemical-resistant overalls or a chemical splash suit is recommended.[4]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[3]
Experimental Protocol: Safe Handling of this compound
Follow these step-by-step instructions for the safe handling of this compound from receipt to disposal.
-
Preparation and Pre-Handling:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
-
Handling the Chemical:
-
Wear the appropriate PPE as outlined above.
-
When transferring the chemical, do so carefully to avoid splashing. Use a funnel for liquid transfers into smaller containers.
-
Keep the container tightly closed when not in use.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[5]
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly sealed and store it in a locked cabinet or an area accessible only to authorized personnel.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
-
-
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a suitable, labeled, and closed container.[5]
-
Dispose of the waste through an approved hazardous waste disposal program. Do not pour it down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures: First Aid
In the event of exposure to this compound, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing while rinsing the affected area with plenty of soap and water.[5] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention.[5]
Chemical Spill Response Workflow
In the event of a chemical spill, a clear and immediate response is crucial to contain the hazard and ensure the safety of all laboratory personnel. The following diagram outlines the procedural workflow for managing a this compound spill.
Caption: A flowchart outlining the step-by-step procedure for responding to a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
